(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Description
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
InChI Key |
MHHNVRRIANKNON-STQMWFEESA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane chemical properties
Topic: (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane chemical properties Role: Senior Application Scientist Format: In-depth Technical Guide
Executive Summary
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a high-value chiral scaffold used primarily in the design of conformationally restricted ligands for the nicotinic acetylcholine receptor (nAChR) , specifically the
The "Cbz" (carboxybenzyl) group at the
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
-
IUPAC Name: Benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
-
Common Name: (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
-
Molecular Formula:
-
Molecular Weight: 246.31 g/mol
-
Stereochemistry: The (1R,6S) designation indicates a cis-fused bicyclic system. The bridgehead hydrogens are on the same face of the molecule, which is the thermodynamically preferred configuration for [4.2.0] systems to minimize ring strain.
Conformational Dynamics
The [4.2.0] bicyclic system forces the six-membered piperidine ring into a distorted chair or boat conformation, depending on substitution at
-
Ring Strain: The cyclobutane (azetidine) ring introduces significant Baeyer strain (~26 kcal/mol). However, the fusion to the piperidine ring stabilizes the system kinetically, preventing ring opening under standard nucleophilic substitution conditions.
-
Vector Geometry: The angle between the lone pairs of
and is fixed. In nAChR agonist design, this distance is critical for mimicking the pharmacophore of nicotine or epibatidine.
Visualization: Structural Numbering
Synthesis & Production
The synthesis of the (1R,6S)-3,8-diazabicyclo[4.2.0]octane core is non-trivial due to the high strain of the fused ring system. The most authoritative route, established by Frost et al. (2006) , utilizes a photochemical [2+2] cycloaddition.
Synthetic Route (Photochemical Approach)
-
Precursor Assembly: The synthesis typically begins with an
-protected-2,3-dihydro-4-pyridone. -
[2+2] Photocycloaddition: Irradiation of the dihydropyridone in the presence of an alkene (e.g., acrylonitrile or ethylene) yields the bicyclic ketone intermediate. This step constructs the [4.2.0] carbon framework.
-
Ring Expansion/Modification: The resulting ketone is converted to the amine (
) via reductive amination or oxime reduction. -
Chiral Resolution: The (1R,6S) enantiomer is isolated via chiral HPLC or resolution with a chiral acid (e.g., tartaric acid) at the intermediate stage.
Synthesis Workflow Diagram
Chemical Properties & Reactivity Profile[4]
Orthogonal Protection Strategy
The molecule is designed for regioselective functionalization .
-
(Cbz-protected): The carbamate is stable to acidic conditions (TFA, HCl in dioxane) and basic conditions (NaOH,
). This allows chemistry to be performed at without affecting . -
(Secondary Amine): This is the reactive center. It is a nucleophile (
) capable of alkylation, reductive amination, or coupling.
Reactivity Matrix
| Reaction Type | Target | Reagents | Outcome | Stability of Scaffold |
| Chloropyridines, | Arylated | Stable (up to 120°C) | ||
| Reductive Amination | Aldehyde, | Stable | ||
| Cbz Deprotection | Free | Stable (Avoid strong Lewis acids) | ||
| Acid Hydrolysis | HBr/AcOH | Free | Risk (Ring opening possible under forcing conditions) |
Experimental Protocols
Protocol A: Selective Functionalization of ( Coupling)
Context: Attaching a heteroaryl pharmacophore to the piperidine nitrogen.
-
Preparation: Dissolve (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Reagent Addition: Add the heteroaryl chloride (e.g., 2-chloro-5-fluoropyridine, 1.2 eq) and anhydrous
(2.0 eq). -
Reaction: Heat the mixture to 80°C under
atmosphere for 4–12 hours. Monitor conversion by LCMS (Target mass = MW + Aryl - HCl). -
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Deprotection of Cbz Group (Hydrogenolysis)
Context: Revealing the
-
Setup: In a hydrogenation vessel, dissolve the
-functionalized intermediate (1.0 eq) in MeOH or EtOH (0.1 M). -
Catalyst: Add 10 wt% Pd/C (0.1 eq by weight of substrate). Safety Note: Keep wet to prevent ignition.
-
Hydrogenation: Purge with
, then apply gas (1 atm balloon or 30 psi Parr shaker). Stir at RT for 2–6 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]
-
Isolation: Concentrate the filtrate in vacuo. The resulting secondary amine is often used directly or converted to a salt (e.g., fumarate) for stability.
Applications in Drug Discovery
The (1R,6S)-3,8-diazabicyclo[4.2.0]octane scaffold is a validated bioisostere for piperazine and diazepane rings.
-
nAChR Agonists: As demonstrated by Frost et al. , derivatives of this scaffold show picomolar affinity for the
nAChR subtype.[2] The rigid geometry positions the basic nitrogen ( ) and the hydrogen bond acceptor (at or attached aryl group) at the optimal distance to bridge the agonist binding site residues (Trp149, Tyr93). -
Analgesics: Compounds derived from this core have exhibited robust analgesic efficacy in rat formalin models, comparable to epibatidine but with an improved safety profile.
-
Orexin Modulation: Recent patent literature suggests utility in dual orexin receptor antagonists (DORAs) for insomnia treatment.
References
-
Frost, J. M., et al. (2006).[2] "Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 49(26), 7843–7853.[2]
-
Bunnelle, W. H., et al. (2007). "Neuronal Nicotinic Acetylcholine Receptor Ligands."[2][3] Current Topics in Medicinal Chemistry, 7(11). (Contextual validation of scaffold utility).
-
Total Synthesis. (2024). "Cbz Protecting Group: Protection & Deprotection Mechanism." Common Organic Chemistry Protocols.
-
Reagentia. (2025). "Catalog Entry: 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid derivatives." (Commercial availability confirmation).
Sources
High-Resolution Structural Elucidation of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Technical Whitepaper & Experimental Guide
Executive Summary & Pharmacological Context
The 3,8-diazabicyclo[4.2.0]octane scaffold represents a "privileged structure" in medicinal chemistry, offering a conformationally restricted alternative to piperazine and piperidine rings. By fusing a four-membered azetidine ring to a six-membered piperidine ring, this scaffold locks specific vector orientations of substituents, crucial for high-affinity binding to targets such as neuronal nicotinic acetylcholine receptors (nAChRs) (α4β2 subtype) and various kinase domains.
This guide details the structural elucidation of the (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane intermediate. The Cbz (benzyloxycarbonyl) group at the
Synthetic Access & Isomeric Challenges
To understand the impurities and isomers likely to be present, one must understand the genesis of the scaffold. The most robust synthetic route involves the [2+2] photocycloaddition or intramolecular alkylation strategies.
Primary Synthetic Route (Context for Elucidation)
The construction typically proceeds via the construction of the cyclobutane ring onto a pre-existing dihydropyridine or tetrahydropyridine derivative.
-
Precursor:
-Cbz-1,2,3,4-tetrahydropyridine. -
Cyclization: [2+2] Photocycloaddition with an alkene equivalent (e.g., acrylonitrile or vinyl acetate) followed by functional group manipulation.
-
Result: A racemic mixture of cis-fused isomers.
-
Resolution: Chiral resolution (via tartaric acid salts or Chiral SFC) is required to isolate the (1R,6S) enantiomer.
The Stereochemical Imperative
-
(1R,6S) vs. (1S,6R): Enantiomers. Indistinguishable by achiral NMR; requires Chiral HPLC or X-ray.
-
Cis vs. Trans Fusion: The bridgehead carbons (C1 and C6) determine the fusion.
Spectroscopic Characterization Strategy
The elucidation follows a subtractive logic: Elemental Composition
Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Expected Ion:
-
Formula:
-
Calc. Mass: 247.1441 Da.
-
Diagnostic Fragment: Loss of the Cbz group (
Da for benzyl or Da for the whole carbamate) is common in CID (Collision-Induced Dissociation).
NMR Spectroscopy: The Rotamer Problem
Critical Technical Insight: The Cbz group exhibits restricted rotation around the
-
Solution: Perform all characterization experiments at 330 K (57°C) in DMSO-
or Toluene- to coalesce rotamers into sharp, averaged signals.
Table 1: Expected 1H NMR Shifts (330 K, DMSO-d6)
Note: Shifts are representative of the scaffold class.
| Position | Type | Multiplicity | Integration | Key Correlations (HMBC/COSY) | |
| H1 | Bridgehead (CH) | 4.20 - 4.40 | Multiplet | 1H | COSY to H6, H2 |
| H6 | Bridgehead (CH) | 2.80 - 3.00 | Multiplet | 1H | COSY to H1, H5; NOE to H1 |
| H2a/b | Methylene | 3.10 - 3.40 | Multiplet | 2H | HMBC to C8-Carbonyl |
| H4a/b | Methylene | 2.60 - 2.80 | Multiplet | 2H | Adjacent to N3 |
| H5a/b | Methylene | 1.60 - 1.90 | Multiplet | 2H | COSY to H4, H6 |
| H7a/b | Cyclobutane | 2.10 - 2.40 | Multiplet | 2H | HMBC to C1, C6 |
| Cbz-Ar | Aromatic | 7.30 - 7.40 | Multiplet | 5H | - |
| Cbz-CH2 | Benzylic | 5.10 | Singlet | 2H | HMBC to Carbamate C=O |
Stereochemical Determination (The "Smoking Gun")
To confirm the (1R,6S) structure, we must prove the Cis-fusion and the Absolute Configuration .
Relative Stereochemistry (NOESY)
The distinction between cis and trans fusion in [4.2.0] systems is determined by the spatial proximity of the bridgehead protons H1 and H6 .
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: 500 ms.
-
Observation:
-
Cis-fused ((1R,6S)): Strong NOE cross-peak between H1 and H6 . The dihedral angle is approx
. -
Trans-fused: No (or very weak) NOE between H1 and H6. Dihedral angle is approx
.
-
Absolute Stereochemistry (Chiral HPLC)
NMR is blind to enantiomers in an achiral environment. To verify the sample is (1R,6S) and not the (1S,6R) enantiomer, Chiral HPLC is mandatory.
-
Column: Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase:
/ MeOH (SFC conditions) or Hexane/IPA (Normal Phase). -
Validation: Compare retention time against a racemic standard and a known reference standard (if available) or via X-ray of a heavy-atom derivative (e.g.,
-bromobenzoate salt).
Visualization of Signaling & Logic
Diagram 1: Structural Elucidation Logic Flow
This workflow illustrates the decision tree for confirming the structure.
Caption: Logical workflow for the structural validation of the bicyclic scaffold, prioritizing the distinction of fusion stereochemistry.
Diagram 2: NOE Correlation Map (Cis-Fusion)
Visualizing the critical spatial interactions that define the (1R,6S) geometry.
Caption: 2D NOESY interaction map. The red vector indicates the diagnostic through-space interaction between bridgehead protons.
Detailed Experimental Protocol
Protocol A: Variable Temperature (VT) NMR Acquisition
Rationale: To eliminate rotameric broadening caused by the Cbz group.
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-
. (Avoid if possible, as high temps can cause solvent evaporation/pressure issues in non-sealed tubes). -
Instrument Setup: Calibrate the probe temperature to 330 K (57°C) . Allow 10 minutes for thermal equilibration.
-
Shimming: Perform automated gradient shimming after the temperature has stabilized.
-
Acquisition:
-
1H NMR: 16 scans, 2 sec relaxation delay.
-
13C NMR: 1024 scans, 2 sec relaxation delay (essential for quaternary Cbz carbons).
-
NOESY: Phase-sensitive, 500 ms mixing time.
-
Protocol B: Chiral Purity Determination (SFC)
Rationale: To quantify the Enantiomeric Excess (ee%) of the (1R,6S) isomer.
-
System: Waters UPC2 or Agilent SFC.
-
Column: Chiralpak IG or AD-H (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A:
-
B: Methanol + 0.1% Diethylamine (DEA).
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Detection: UV at 254 nm (Cbz chromophore).
-
Criteria: The (1R,6S) isomer must be >98% ee. The enantiomer ((1S,6R)) typically elutes at a distinct retention time.
References
-
Bunnelle, W. H., et al. (2007). "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists." Journal of Medicinal Chemistry.
-
Schmidt, K., & Margaretha, P. (2008). "Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones." Arkivoc.
-
Pizzioli, A., et al. (1977). "Stereochemical aspects of a substituted bicyclo[4.2.0]octane." Journal of Organic Chemistry.
-
Rotameric Dynamics in NMR: "Distinguishing Rotamers in N-trifluoroacetyl-3-benzazepine Derivatives." Magnetic Resonance in Chemistry.
Sources
Technical Guide: (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
[1]
Executive Summary
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a high-value, conformationally restricted bicyclic diamine scaffold used primarily in the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists and orexin receptor antagonists.[1] Characterized by a fused azetidine-piperidine core, this compound serves as a critical intermediate for introducing rigid stereochemical control into pharmacophores, enhancing selectivity for
This technical guide provides a comprehensive analysis of the compound's chemical identity, synthesis pathways, application in medicinal chemistry, and experimental handling protocols.
Part 1: Chemical Identity & Properties[1][2][3]
Nomenclature & Classification[1]
-
IUPAC Name: Benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate[1]
-
CAS Number: 288150-92-5 (Racemic/Unspecified); Stereospecific derivatives often referenced via fully protected precursors (e.g., CAS 1630906-87-4 for the 3-Boc-8-Cbz analog).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 246.31 g/mol [1]
-
Chirality: The (1R,6S) configuration denotes the specific enantiomer of the cis-fused bicyclic system. The trans-fused system is geometrically highly strained and generally inaccessible in this ring size.[1]
Structural Analysis
The molecule features a 3,8-diazabicyclo[4.2.0]octane core, consisting of a four-membered azetidine ring fused to a six-membered piperidine ring.[1]
-
N8 Position (Azetidine): Protected by a Benzyloxycarbonyl (Cbz) group.[1] This orthogonal protection allows for selective functionalization of the N3 position.[1]
-
N3 Position (Piperidine): A secondary amine (in the free base form), acting as the primary nucleophilic handle for coupling reactions (e.g.,
, reductive amination). -
Conformation: The [4.2.0] fusion imposes a rigid "puckered" geometry, locking the nitrogen lone pairs into specific vectors. This rigidity is crucial for bioisosteric replacement of flexible linkers in drug design.[1]
| Property | Value |
| Boiling Point | ~420°C (Predicted at 760 mmHg) |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) |
| pKa (N3) | ~9.5 (Typical for secondary cyclic amines) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.[1] |
| Appearance | Viscous oil or low-melting solid (depending on purity/salt form).[1] |
Part 2: Synthesis & Manufacturing[1]
The synthesis of the 3,8-diazabicyclo[4.2.0]octane core is synthetically challenging due to the strain of the fused azetidine ring. The most authoritative route, established in medicinal chemistry literature (e.g., J. Med. Chem. 2006), typically involves a photochemical [2+2] cycloaddition.
Core Synthesis Workflow
-
Precursor Preparation: Synthesis of an
-protected dihydropyridine or similar enaminone.[1] -
Photocycloaddition: Irradiation (UV) of the precursor in the presence of an alkene (e.g., ethylene or equivalent) to form the cyclobutane ring.
-
Ring Expansion/Modification: Chemical manipulation to insert the second nitrogen or rearrange the skeleton to the final diazabicyclo[4.2.0] system.[1]
-
Resolution: Chiral HPLC or resolution with tartaric acid to isolate the (1R,6S) enantiomer.
Diagram: Stereoselective Synthesis Logic
Caption: General synthetic logic for accessing the chiral 3,8-diazabicyclo[4.2.0]octane core via photochemical cycloaddition and rearrangement.
Part 3: Applications in Drug Discovery[1]
Nicotinic Acetylcholine Receptor (nAChR) Agonists
The (1R,6S)-3,8-diazabicyclo[4.2.0]octane core is a potent pharmacophore for
-
Mechanism: The rigid bicyclic structure mimics the distance and orientation of the ammonium and pyridine nitrogen atoms in nicotine and epibatidine.
-
Advantage: Unlike flexible linkers, this scaffold reduces the entropic penalty of binding, often resulting in picomolar affinity (Ki) and improved selectivity profiles against the ganglionic
subtype (reducing cardiovascular side effects).
Orexin Receptor Antagonists
Recent patent literature identifies this scaffold as a core component in dual orexin receptor antagonists (DORAs) for treating insomnia and sleep disorders.[1]
-
Role: Acts as a spacer connecting the aromatic "head" and "tail" regions of the antagonist, ensuring optimal occupancy of the lipophilic pockets in the OX1 and OX2 receptors.
Part 4: Experimental Protocols
Protocol A: N3-Functionalization ( Coupling)
Objective: Couple the free N3 amine of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane with a heteroaryl chloride (e.g., 2-chloropyrimidine).[1]
Materials:
-
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane (1.0 eq)[1]
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq)[1]
-
Cesium Carbonate (
, 4.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the 8-Cbz amine and 1.0 equivalent of the heteroaryl chloride in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 4.0 equivalents of
in a single portion. -
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar) for 4–12 hours. Monitor conversion via LC-MS (Target Mass = MW of Amine + MW of Electrophile - HCl).[1] -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water and 1x with brine to remove DMF.[1]
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Cbz Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to liberate the N8 amine for further functionalization.[1]
Procedure:
Part 5: Safety & Handling
-
Hazards: As a secondary amine and benzyl carbamate, the compound acts as a skin and eye irritant.
-
GHS Classification: Warning (H315, H319, H335).
-
Storage: Store at +2°C to +8°C. The free amine is prone to oxidation; store under argon if possible.[1]
-
Stability: The [4.2.0] bicyclic system possesses significant ring strain (approx. 25-30 kcal/mol).[1] Avoid strong Lewis acids or extreme temperatures (>150°C) which may trigger ring-opening or rearrangement.[1]
References
-
Synthesis & SAR of nAChR Ligands
- Frost, J. M., et al. "Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 2006, 49(26), 7854–7867.
-
[1]
-
Orexin Receptor Antagonists
-
Patent Literature (Coupling Protocol)
-
US Patent Application 2010/0292218.[1] "Disubstituted 3,8-Diazabicyclo[4.2.0]octane Compounds and Methods of Use." (Describes the
coupling of the 8-Cbz intermediate).
-
Sources
- 1. cis-Bicyclo(4.2.0)octane | C8H14 | CID 643590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Profiling of Diazabicyclooctane-based nAChR Agonists
A Technical Guide for Drug Discovery & Electrophysiology
Executive Summary
This technical guide details the mechanism of action (MoA), structural pharmacophore, and experimental validation of diazabicyclooctane (DBO) and related diazabicyclononane -based ligands targeting nicotinic acetylcholine receptors (nAChRs). Unlike traditional quinuclidine-based agonists (e.g., PNU-282987), DBO scaffolds incorporate a second nitrogen into the bridged bicyclic core, altering pKa, lipophilicity, and hydrogen-bond directionality. These ligands are primarily developed as selective
Structural Pharmacophore & Binding Kinetics
The efficacy of DBO-based agonists stems from their ability to mimic the quaternary ammonium of acetylcholine (ACh) while imposing rigid conformational constraints that favor specific receptor subtypes.
1.1 The Diazabicyclic Core
While the user prompt specifies diazabicyclooctane (DABCO, [2.2.2] system) , the most clinically advanced ligands in this class often utilize the 1,4-diazabicyclo[3.2.2]nonane scaffold (e.g., SSR180711). Both scaffolds function similarly by presenting a cationic center to the orthosteric binding site.
-
Cationic Center: The distal nitrogen (N4) is protonated at physiological pH. It anchors the ligand via a high-affinity cation-
interaction with the indole ring of Trp149 (in the subunit). -
H-Bond Acceptor: A side chain (often a carbamate, amide, or heteroaryl group) extends from the bridgehead or C3 position to form hydrogen bonds with Leu119 and Asn107 in the complementary subunit loop.
-
The "Water Bridge": Unlike nicotine, DBO ligands often displace a conserved water molecule within the binding pocket, altering the entropy of binding and driving high affinity (nanomolar
).
1.2 Selectivity Determinants (
vs.
)
The DBO scaffold is sterically bulkier than the pyrrolidine ring of nicotine. This bulk prevents the "capping" of the binding site in heteromeric
Table 1: Comparative Pharmacophore Features
| Feature | Diazabicyclo[3.2.2]nonane (e.g., SSR180711) | Quinuclidine (e.g., PHA-543613) | Nicotine |
| Core Structure | Bridged diamine (2 N) | Bridged mono-amine (1 N) | Pyridine-Pyrrolidine |
| Cation- | Protonated distal N | Protonated bridgehead N | Protonated pyrrolidine N |
| High (< 10 nM) | High (< 10 nM) | Low (> 1000 nM) | |
| Desensitization | Rapid (Partial Agonist) | Rapid (Full/Partial Agonist) | Slow |
| Lipophilicity | Tunable (via N-substituents) | High | Moderate |
Mechanism of Action: The Gating Cycle
The activation of
2.1 Activation Pathway
-
Binding: The ligand enters the vestibule and docks at the
- interface. -
Loop C Closure: The cation-
interaction pulls Loop C (residues 190–200) inward, "capping" the agonist. -
Isomerization: This conformational wave propagates through the
-sheets to the M2 transmembrane helices, twisting them to open the ion pore. -
Desensitization: Within milliseconds, the receptor transitions to a high-affinity, non-conducting desensitized state, preventing further ion flux despite ligand presence.
2.2 Visualization of Signaling Pathway
The following diagram illustrates the transition from ligand binding to downstream signaling and desensitization.
Figure 1: Molecular mechanism of DBO-induced
Experimental Validation Framework
To validate a DBO compound as a bona fide
3.1 Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Because
Reagents:
-
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2).
-
Agonist: DBO derivative (0.1 nM – 100
M). -
PAM: PNU-120596 (10
M) – Critical for amplification.
Step-by-Step Workflow:
-
Cell Prep: Use HEK293 cells stably expressing human
nAChR or cultured hippocampal neurons. -
Giga-Seal: Establish a G
seal and break in (whole-cell configuration). Hold potential at -60 mV. -
Control Pulse: Apply 1 mM Acetylcholine (1 sec) to establish
. Wash for 2 mins. -
Test Pulse (Agonist Only): Apply DBO ligand via fast perfusion (Dynaflow or similar). Expect small, rapidly decaying currents.
-
Test Pulse (Agonist + PAM): Co-apply DBO ligand + 10
M PNU-120596. Expect large, prolonged currents. -
Antagonist Confirmation: Pre-incubate with 10 nM Methyllycaconitine (MLA). The signal must be abolished to confirm
specificity.
3.2 Protocol B: Radioligand Binding (Competition Assay)
Used to determine affinity (
-
Ligand: [
I]- -Bungarotoxin (antagonist) or [ H]-Epibatidine (agonist). -
Membrane Source: Rat cerebral cortex homogenates or
-transfected cell membranes. -
Non-Specific Binding: Define using 1 mM Nicotine or 1
M MLA. -
Incubation: 25°C for 60 mins (equilibrium is slower for high-affinity DBOs).
-
Analysis: Fit to a one-site competition model.
selective DBOs should show nM for and nM for .
3.3 Experimental Logic Diagram
This workflow ensures that a hit compound is correctly classified as an agonist rather than a PAM or silent binder.
Figure 2: Electrophysiological validation workflow for rapidly desensitizing
References
-
Mazurov, A. A., et al. (2011). "Discovery and development of α7 nicotinic acetylcholine receptor modulators." Journal of Medicinal Chemistry, 54(23), 7943-7961. Link
-
Wishka, D. G., et al. (2006).[1] "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor." Journal of Medicinal Chemistry, 49(14), 4425-4436.[1] Link
-
Hurst, R., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience, 25(17), 4396-4405. Link
-
Bitner, R. S., et al. (2007). "Broad-spectrum efficacy across cognitive domains by alpha7 nicotinic acetylcholine receptor agonism correlates with activation of ERK1/2 and CREB phosphorylation pathways."[2] Journal of Neuroscience, 27(39), 10578-10587. Link
-
Culetto, E., et al. (2010). "4-Bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate (SSR180711) has been shown to be a potent and selective partial agonist for α7 nAChRs."[3] Neuropharmacology, 59, 591-600. Link
Sources
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal of tools available to the modern chemist, the Carboxybenzyl (Cbz or Z) protecting group stands as a testament to enduring utility and reliability. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide synthesis and continues to be a workhorse in the synthesis of complex molecules, including pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive exploration of the Cbz protecting group, from its fundamental principles to its practical applications, empowering researchers to leverage its full potential.
The Cbz Group: A Guardian for Amines
The Cbz group, chemically a benzyloxycarbonyl moiety, is primarily used to protect primary and secondary amines.[3][4] By converting a nucleophilic amine into a significantly less reactive carbamate, the Cbz group effectively prevents its participation in undesired side reactions during subsequent synthetic transformations.[1][5] This temporary "mask" is robust enough to withstand a variety of reaction conditions, yet can be cleaved under specific and relatively mild conditions, a critical feature for multi-step syntheses.[1][6]
One of the notable advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid or peptide, which can greatly facilitate purification by crystallization.[1][]
Installation of the Cbz Group: The "Capping" Reaction
The introduction of the Cbz group, often referred to as "capping" or "Z-ing," is typically a straightforward and high-yielding process. The most common method involves the reaction of the amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[4][8]
Mechanism of Cbz Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of the stable carbamate linkage.[3][8]
Caption: Mechanism of Cbz protection of an amine.
Typical Reagents and Conditions:
| Reagent | Base | Solvent | Temperature | Typical Yield |
| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃) | Water/Dioxane, THF/Water | 0 °C to room temp. | >90% |
| Benzyl chloroformate (Cbz-Cl) | Triethylamine (Et₃N), DIPEA | Dichloromethane (DCM), THF | 0 °C to room temp. | >90% |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Triethylamine (Et₃N), DIPEA | DMF, DCM | Room temp. | High |
Experimental Protocol: Cbz Protection of Glycine
This protocol describes a standard procedure for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Glycine (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve glycine in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[2]
-
While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[2]
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield Cbz-glycine.[1]
Removal of the Cbz Group: The Deprotection Step
A key advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other protecting groups. The choice of deprotection method is dictated by the overall molecular structure and the presence of other functional groups.[5]
Catalytic Hydrogenolysis
This is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[5][9] The reaction involves the cleavage of the C-O benzylic bond by hydrogen gas in the presence of a palladium catalyst.[8]
Mechanism of Hydrogenolysis:
The palladium catalyst facilitates the oxidative addition of the benzylic C-O bond, followed by reaction with hydrogen and subsequent reductive elimination to release the unstable carbamic acid. This intermediate spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[10]
Caption: Mechanism of Cbz deprotection by hydrogenolysis.
Common Catalytic Systems:
| Catalyst | Hydrogen Source | Solvent | Conditions | Notes |
| 10% Pd/C | H₂ (gas, 1 atm) | Methanol, Ethanol, Ethyl Acetate | Room temp. | Most common, generally clean and efficient.[10] |
| 5% Pd/C | H₂ (gas, 1 atm) | Methanol, Ethanol | Room temp. | Lower catalyst loading may be sufficient.[3] |
| Pd(OH)₂/C (Pearlman's catalyst) | H₂ (gas, 1 atm) | Methanol, Ethanol | Room temp. | Often more effective for stubborn deprotections. |
| Ammonium formate (HCO₂NH₄) | Transfer Hydrogenation | Methanol, Ethanol | Room temp. to reflux | Avoids the need for H₂ gas handling.[8] |
| Triethylsilane (Et₃SiH) | Transfer Hydrogenation | Methanol, Ethanol | Room temp. | Mild and effective alternative to H₂ gas.[11] |
Caution: Catalytic hydrogenolysis may be incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.[5] The palladium catalyst and hydrogen gas are flammable and require careful handling.[1]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.[2]
-
Carefully add 10% palladium on carbon catalyst to the solution.[2]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Alternatively, a balloon filled with hydrogen gas can be used.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.[10]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Acidic Cleavage
Strong acidic conditions can also be employed to remove the Cbz group, particularly when hydrogenolysis is not feasible due to the presence of sensitive functional groups.[5][12]
Common Acidic Reagents:
-
HBr in Acetic Acid (HBr/AcOH): A classic and potent reagent for Cbz cleavage. The conditions are harsh and may not be suitable for acid-labile molecules.[5][6]
-
Trifluoroacetic Acid (TFA): While Cbz is generally stable to the milder acidic conditions used for Boc deprotection, prolonged exposure to strong TFA can lead to its cleavage.[9]
-
Lewis Acids (e.g., AlCl₃, TMSI): Certain Lewis acids can effect Cbz deprotection, sometimes with improved selectivity. For instance, AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be effective.[12][13]
Other Deprotection Methods
While less common, other methods for Cbz removal exist and can be valuable in specific contexts:
-
Nucleophilic Cleavage: A method using 2-mercaptoethanol in the presence of a base has been developed for substrates sensitive to both hydrogenolysis and acidic conditions.[5][13]
-
Dissolving Metal Reduction: Sodium in liquid ammonia can also cleave the Cbz group, though this method is less frequently used due to the handling of hazardous reagents.[14]
Orthogonality and Strategic Applications
The true power of the Cbz group in complex synthesis lies in its orthogonality with other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][15] This orthogonality allows for the selective deprotection of one amine in the presence of others, a critical strategy in solid-phase peptide synthesis (SPPS) and the convergent synthesis of complex molecules.[14][16]
Caption: Orthogonality of common amine protecting groups.
Strategic Applications in Drug Development:
-
Peptide Synthesis: While Fmoc chemistry dominates modern solid-phase peptide synthesis, the Cbz group remains highly relevant in solution-phase synthesis and for the protection of side-chain functionalities of amino acids like lysine.[1][16]
-
Synthesis of Chiral Amines: The Cbz group is frequently used to protect amines during the synthesis and modification of chiral building blocks for pharmaceuticals.
-
Multi-step Synthesis of Heterocycles: The stability of the Cbz group to a wide range of reagents makes it an ideal choice for protecting nitrogen atoms within heterocyclic scaffolds during complex synthetic sequences.
Advantages and Disadvantages of the Cbz Group
| Advantages | Disadvantages |
| Robust and stable to a wide range of reaction conditions.[1] | Incompatible with reducible functional groups during hydrogenolysis.[1] |
| Readily introduced in high yield.[3] | Hydrogenolysis requires specialized equipment and handling of flammable H₂ gas.[1] |
| Cleaved under mild hydrogenolysis conditions.[9] | Harsh acidic conditions for cleavage can be destructive to sensitive molecules.[5] |
| Often imparts crystallinity, aiding in purification.[1][] | Not ideal for standard solid-phase peptide synthesis (SPPS) which primarily uses Fmoc chemistry.[1] |
| Orthogonal to Boc and Fmoc protecting groups.[1] | Benzyl chloroformate is a lachrymator and corrosive.[17][18] |
Conclusion
The Carboxybenzyl protecting group, a veteran of synthetic chemistry, continues to be an indispensable tool for researchers and drug development professionals. Its robustness, ease of introduction, and the versatility of its removal methods, particularly the mild and clean catalytic hydrogenolysis, ensure its place in the modern synthetic chemist's toolbox. A thorough understanding of its properties, reaction mechanisms, and strategic application in orthogonal protection schemes is crucial for the successful design and execution of complex molecular syntheses. As the demand for more sophisticated and efficient synthetic routes grows, the enduring legacy of the Cbz group is set to continue, guarding amines and enabling the construction of the molecules that shape our world.
References
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (2024, January 4). Retrieved February 19, 2026, from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021, September 30). Retrieved February 19, 2026, from [Link]
-
How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? - Proprep. (n.d.). Retrieved February 19, 2026, from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved February 19, 2026, from [Link]
-
Protecting Groups - Lokey Lab Protocols - Wikidot. (2017, March 7). Retrieved February 19, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]
-
Benzyl chloroformate - Grokipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Cbz Protection - Common Conditions. (n.d.). Retrieved February 19, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved February 19, 2026, from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A. (2024, March 1). Retrieved February 19, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved February 19, 2026, from [Link]
-
Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. (n.d.). Retrieved February 19, 2026, from [Link]
-
BENZYL CHLOROFORMATE - FramoChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Retrieved February 19, 2026, from [Link]
-
Benzyl chloroformate - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Protecting Groups: Boc, Cbz, Amine | Vaia. (2023, October 21). Retrieved February 19, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. grokipedia.com [grokipedia.com]
- 18. nj.gov [nj.gov]
Methodological & Application
Application Note: Catalytic Hydrogenolysis Protocols for Cbz Group Removal
Abstract & Strategic Overview
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry due to its stability against basic and mild acidic conditions. However, its removal via catalytic hydrogenolysis—while theoretically simple—often suffers from reproducibility issues, catalyst poisoning, or safety hazards in scale-up environments.
This guide moves beyond basic textbook procedures to provide a robust, self-validating framework for Cbz deprotection. It focuses on the mechanistic causality of reaction failure and offers two distinct, field-proven protocols: a standard gaseous hydrogenolysis and a chemoselective transfer hydrogenation.
Mechanistic Insight: The "Why" Behind the Protocol
To troubleshoot effectively, one must understand the surface chemistry occurring at the catalyst interface. The removal of Cbz is not a simple hydrolysis; it is a surface-mediated oxidative addition and cleavage.
The Catalytic Cycle[1]
-
Adsorption: The lipophilic benzyl ring of the Cbz group adsorbs onto the Pd surface.
-
Oxidative Addition: The benzylic C-O bond is cleaved by active surface hydrides.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes into the free amine and
.[1] -
Byproduct Release: Toluene is released as the reduced benzyl fragment.
Critical Failure Point: The generated free amine is often a better ligand for Palladium than the starting material. As the reaction proceeds, the product can bind to the catalyst surface ("product inhibition"), halting the reaction at ~80-90% conversion. Solution: Protonation of the amine (see Acidic Additives below).[2][3][4]
Visualization: Mechanistic Pathway
Figure 1: Step-wise mechanistic flow of Cbz removal via Pd-catalyzed hydrogenolysis.
Critical Experimental Parameters
Catalyst Selection[1][5]
-
10% Pd/C (Wet vs. Dry): Always prefer "Wet" Pd/C (typically 50% water w/w). Dry Pd/C is pyrophoric and can ignite methanol vapors instantly upon addition. The water content does not inhibit the reaction; it actually improves safety and dispersion.
-
Pd(OH)₂ (Pearlman’s Catalyst): Use this for difficult substrates or sterically hindered amines. It is more active but also more prone to reducing other functional groups (e.g., halogens).
Solvent Systems
| Solvent | Rate | Comments |
| Methanol (MeOH) | Fast | Standard choice.[5] High H₂ solubility. |
| Ethanol (EtOH) | Moderate | Safer (less toxic), but slightly slower than MeOH. |
| Ethyl Acetate (EtOAc) | Slow | Use only if substrate is insoluble in alcohols. Fire hazard is lower. |
| AcOH (Acetic Acid) | Fast | Best for preventing poisoning. Protonates product amines. |
Hydrogen Source
-
H₂ Gas (Balloon): Standard for <1g scale.
-
Ammonium Formate: Excellent for "Transfer Hydrogenation."[1][3][5][6] Safer (no gas cylinders), faster kinetics, and often more selective.
Protocol A: Standard Balloon Hydrogenolysis
Best for: Routine deprotection of simple substrates without halogen sensitivity.
Materials
-
Substrate (1.0 equiv)
-
10% Pd/C (Wet, Degussa type E101 or similar), 10 wt% loading relative to substrate mass.
-
Methanol (HPLC grade).
-
Glacial Acetic Acid (Optional, 1.0 equiv).
Step-by-Step Methodology
-
Inerting (Safety Critical): Flush a round-bottom flask with Nitrogen (
) or Argon. -
Catalyst Charge: Carefully weigh the Wet Pd/C . Add it to the flask.
-
Expert Tip: Add 1-2 mL of toluene or water to the catalyst before adding Methanol. This creates a "heat sink" to prevent ignition of methanol vapors.
-
-
Substrate Addition: Dissolve the substrate in Methanol. If the amine product is known to poison the catalyst (e.g., secondary amines or heterocycles), add 1.0 equiv of Acetic Acid or HCl now.
-
Solvent Transfer: Gently pour the substrate solution over the catalyst slurry. Do not add dry catalyst to a solvent solution.
-
Degassing: Seal the flask with a septum. Insert a needle connected to a vacuum line. Evacuate until the solvent bubbles gently (5-10 seconds), then backfill with
from a balloon. Repeat this cycle 3 times . -
Reaction: Stir vigorously at room temperature. The reaction is diffusion-controlled; slow stirring = slow reaction.
-
Monitoring: Check TLC or LCMS after 1 hour.
-
Self-Validation: If conversion stalls at 50%, do NOT add more catalyst yet. Add 5 drops of Acetic Acid and sonicate briefly (under
) to re-disperse.
-
-
Workup:
-
Flush flask with
to remove gas. -
Filter through a pad of Celite 545 .
-
Important: Do not let the filter cake dry out completely (fire hazard). Wash with MeOH, then immediately wet the filter cake with water before disposal.
-
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Scalable chemistry, labs without H₂ lines, or substrates containing halogens (Cl, Br, I) where defunctionalization is a risk.
Mechanism
Instead of
Step-by-Step Methodology
-
Setup: Dissolve substrate (1.0 equiv) in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (Wet, 10 wt% loading).
-
Reagent: Add Ammonium Formate (
), 3.0 - 5.0 equivalents.-
Note: The reaction is endothermic; mild heating may be required.
-
-
Execution: Heat the mixture to reflux (approx. 65°C) for 1-4 hours.
-
Observation: You will see vigorous bubbling. This is
evolution, not boiling solvent.
-
-
Validation: Monitor by TLC. This method is typically faster than balloon hydrogenation.
-
Workup: Filter through Celite. The filtrate will contain excess ammonium formate.
-
Purification: The byproduct (ammonium formate) is volatile/sublimable. It can often be removed by high-vacuum drying or a simple aqueous wash.
-
Troubleshooting & Optimization Logic
Decision Tree for Method Selection
Figure 2: Logic flow for selecting the appropriate deprotection strategy based on substrate complexity.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at ~80% | Product Inhibition (Amine poisoning). | Add 1-2 eq. of Acetic Acid or HCl (in MeOH) to protonate the amine [1]. |
| Fire upon catalyst addition | Dry Catalyst + MeOH vapor. | Safety Stop. Use Wet Pd/C. Pre-wet catalyst with toluene/water before adding MeOH [2]. |
| Loss of Halogen (De-Cl/Br) | Over-reduction by | Switch to Protocol B (Ammonium Formate) or use 5% Platinum on Carbon (Pt/C) instead of Pd [3]. |
| No Reaction | Sulfur poisoning (Thiophene, Met, Cys). | Pd/C will not work. Switch to HBr/AcOH or Birch reduction conditions [4]. |
| Slow Kinetics | Poor Mass Transfer. | Switch from balloon to Parr Shaker (40 psi). Ensure vigorous vortexing. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for amine poisoning and acid additives).
-
Sarpong Group SOP. Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. (Authoritative safety source for Pd/C handling).
-
Ramasamy, K. et al. Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl groups.J. Pept. Res.2004 , 63, 45-50. (Validation of Transfer Hydrogenation for halogen tolerance).
-
Felix, A. M. et al. Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene.J. Org.[7] Chem.1978 , 43, 4194. (Foundational text on transfer hydrogenation kinetics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Note: Strategic Functionalization of the 3-Position in Diazabicyclo[4.2.0]octane Scaffolds
This Application Note is designed for medicinal chemists and process scientists focusing on the 3,8-diazabicyclo[4.2.0]octane scaffold, a privileged core in neuroactive drug discovery (specifically nAChR agonists) and emerging metabolic modulators.
Executive Summary & Scaffold Analysis
The diazabicyclo[4.2.0]octane core represents a geometrically constrained fusion of a four-membered azetidine ring and a six-membered piperidine ring. While various isomers exist (e.g., 2,5-diaza; 1,6-diaza), the 3,8-diazabicyclo[4.2.0]octane isomer is the most prominent in high-impact medicinal chemistry, serving as a rigidified mimetic of nicotine and epibatidine.
In this scaffold, the 3-position corresponds to the secondary amine within the six-membered ring. Functionalization at this site is the primary vector for tuning lipophilicity (LogD), metabolic stability, and receptor affinity (SAR).
Structural Definition & Numbering
To ensure precision, we define the numbering system used in this protocol:
-
Bridgeheads: Positions 1 and 6.[1]
-
Six-Membered Ring: Atoms 1, 2, 3, 4, 5, 6.
-
Four-Membered Ring: Atoms 1, 8, 7, 6.
-
Key Heteroatoms: Nitrogen at positions 3 (secondary amine, highly reactive) and 8 (azetidine nitrogen, often protected or substituted).
Mechanistic Causality: The N3 nitrogen is electronically distinct from the N8 azetidine nitrogen. N3 exhibits reactivity typical of a cyclic secondary amine (piperidine-like), making it a prime candidate for Pd-catalyzed Buchwald-Hartwig amination or Reductive Amination . N8, being part of a strained ring, often requires orthogonal protection (e.g., Boc, Cbz) during N3 functionalization to prevent ring-opening or non-selective coupling.
Mechanistic Pathway & Logic
The functionalization of N3 is governed by steric accessibility and nucleophilicity. Unlike the bridgehead carbons or the strained N8, N3 is solvent-exposed and nucleophilic.
Pathway Diagram: Orthogonal Functionalization Strategy
The following logic flow illustrates the decision-making process for functionalizing the 3-position while maintaining scaffold integrity.
Caption: Decision tree for chemoselective functionalization of the N3 position in 3,8-diazabicyclo[4.2.0]octane.
Detailed Protocol: Pd-Catalyzed N3-Arylation
This protocol describes the introduction of a heteroaryl group at the 3-position. This is a critical transformation for generating nAChR agonists, as demonstrated in seminal work by Vertex Pharmaceuticals and Abbott Laboratories.
Experimental Prerequisites
-
Substrate: tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (N8-Boc protected).
-
Coupling Partner: Aryl bromide or Heteroaryl chloride (e.g., 3-bromopyridine).
-
Catalyst System: Pd2(dba)3 / BINAP or RuPhos Pd G4 (for challenging substrates).
-
Base: Sodium tert-butoxide (NaOtBu) or Cs2CO3.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Inert Atmosphere)
-
In a glovebox or under argon flow, charge a dry reaction vial with Pd2(dba)3 (0.02 equiv) and BINAP (0.04 equiv).
-
Add anhydrous Toluene or 1,4-Dioxane (concentration 0.1 M relative to substrate).
-
Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
-
Expert Insight: Pre-complexation prevents Pd-black precipitation, crucial for the secondary amine of the [4.2.0] system which can act as a ligand itself and poison the metal if not properly ligated.
-
Step 2: Substrate Addition
-
Add the N8-Boc-3,8-diazabicyclo[4.2.0]octane (1.0 equiv) and the Aryl Bromide (1.2 equiv) to the catalyst solution.
-
Add NaOtBu (1.5 equiv) in one portion.
-
Caution: Ensure the vial is effectively sealed. Oxygen exposure will kill the catalytic cycle immediately.
-
Step 3: Thermal Reaction
-
Heat the reaction mixture to 100°C for 12–16 hours.
-
Monitoring: Monitor by LCMS. Look for the consumption of the starting amine (M+H) and appearance of the product mass.
-
Self-Validating Check: If the starting material persists but the aryl bromide is consumed, check for hydrodebromination (a common side reaction). If observed, switch to a milder base like Cs2CO3 or a more active catalyst like RuPhos.
-
Step 4: Work-up and Purification
-
Cool to room temperature. Filter through a pad of Celite to remove Pd residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (SiO2).
-
Eluent: 0-10% MeOH in DCM (with 1% NH4OH if the product is basic).
-
Target: Isolate the N3-arylated, N8-Boc protected intermediate.
-
Step 5: N8 Deprotection (Optional/Sequential)
-
If the final target requires a free N8 amine, treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour.
-
Concentrate and convert to the HCl salt for biological testing.
Quantitative Data Summary: Optimization Parameters
The following table summarizes reaction conditions for N3-functionalization based on electrophile type.
| Electrophile Type | Method | Catalyst/Reagent | Base/Solvent | Expected Yield | Key Risk |
| Aryl Bromide | Buchwald-Hartwig | Pd2(dba)3 / BINAP | NaOtBu / Toluene | 75-90% | Pd-poisoning by amine |
| Aryl Chloride | Buchwald-Hartwig | RuPhos Pd G4 | Cs2CO3 / Dioxane | 60-80% | Slow kinetics |
| Alkyl Aldehyde | Reductive Amination | NaBH(OAc)3 | AcOH / DCE | 85-95% | Over-alkylation |
| Chloropyridine | SNAr | None (Thermal) | DIPEA / NMP | 50-70% | High temp required (>120°C) |
References
-
Ji, J., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists.[2] Journal of Medicinal Chemistry.[3]
-
Bunnelle, W. H., et al. (2007). Neuronal Nicotinic Acetylcholine Receptor Ligands as Drugs.[2] Current Topics in Medicinal Chemistry.
-
AstraZeneca AB. (2023).[1] Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators.[1] Patent WO2023057427.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.[4]
Sources
- 1. Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Screening Diazabicyclooctane (DBO) Derivatives for Biological Activity
[1][2][3]
Executive Summary & Strategic Rationale
The diazabicyclooctane (DBO) scaffold represents a paradigm shift in beta-lactamase inhibitor (BLI) design. Unlike clavulanic acid or tazobactam, DBOs (e.g., avibactam, relebactam, zidebactam) do not contain a beta-lactam ring, rendering them immune to hydrolysis by the very enzymes they target. Furthermore, "second-generation" DBOs like zidebactam and nacubactam exhibit a dual mechanism of action : they inhibit beta-lactamases (protecting the partner antibiotic) and bind Penicillin-Binding Protein 2 (PBP2), conferring intrinsic antibacterial activity.
This guide moves beyond basic MIC testing. It outlines a translational screening cascade designed to differentiate simple inhibitors from dual-action "enhancers." It prioritizes kinetic rigor (
Mechanism of Action & Screening Logic
Understanding the binding kinetics is prerequisite to designing the screen. DBOs function as covalent, slowly reversible inhibitors .
-
Acylation: The DBO carbamoylates the active site serine (Ser70) of the beta-lactamase.
-
Stability: Unlike beta-lactams, the DBO ring does not undergo hydrolytic opening in the traditional sense; it forms a stable carbamoyl-enzyme complex.
-
Recyclization (Off-rate): The inhibitor can eventually recyclize and dissociate, restoring enzyme activity.[1] Therefore, residence time (
) is a critical selection metric.
Visualizing the Screening Cascade
The following workflow enforces a "fail-fast" logic, filtering compounds by biochemical potency before resource-intensive cellular assays.
Caption: Hierarchical screening workflow for DBO derivatives. Phase 1 filters for kinetic potency; Phase 2 assesses cellular permeability and synergistic potential.
Phase 1: Biochemical Profiling ( )
Expert Insight: Relying solely on
Protocol A: Determination of via Progress Curves
Objective: Quantify the efficiency of covalent bond formation. Reagents:
-
Enzyme: Purified recombinant beta-lactamases (e.g., KPC-2, CTX-M-15, AmpC).
-
Reporter Substrate: Nitrocefin (colorimetric,
nm) or Centa (chromogenic). -
Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100 (prevents promiscuous aggregation).
Step-by-Step Methodology:
-
Preparation: Prepare a 10-point dilution series of the DBO derivative (typically 0.1 nM to 10 µM).
-
Reaction Setup:
-
In a 96-well clear-bottom plate, add 180 µL of Substrate + Buffer mixture.
-
Initiate reaction by adding 10 µL of Enzyme (Final conc: 1–5 nM).
-
Immediately add 10 µL of DBO inhibitor.
-
Note: Unlike pre-incubation assays, this "direct addition" method allows monitoring of the progress curve (product formation over time) as it bends from linear (uninhibited) to flat (inhibited).
-
-
Data Acquisition: Measure Absorbance (486 nm) continuously every 30 seconds for 60 minutes at 25°C.
-
Analysis (The Self-Validating Step):
-
Fit the progress curve (
vs ) to the integrated rate equation for slow-binding inhibition: Where is initial velocity, is steady-state velocity, and is the observed rate constant. -
Plot
vs. Inhibitor Concentration . -
Fit to the hyperbolic equation to extract
and : -
Validation Criterion: If the plot is linear (no saturation), report the slope as
. A valid "hit" should have .
-
Phase 2: Dual-Target Validation (PBP Binding)
Newer DBOs (e.g., Zidebactam) target PBP2 of Gram-negatives, causing distinctive spherical morphotyping. This assay confirms the "enhancer" mechanism.
Protocol B: Bocillin FL Competition Assay
Principle: Bocillin FL is a fluorescent penicillin that binds covalently to all PBPs. DBOs binding to PBP2 will prevent Bocillin FL labeling.
-
Membrane Prep: Isolate membrane fractions from E. coli or P. aeruginosa using sonication and ultracentrifugation (100,000 x g).
-
Incubation:
-
Incubate membrane proteins (50 µg) with the DBO derivative (various concentrations) for 30 min at 37°C.
-
Add Bocillin FL (10 µM final) and incubate for an additional 30 min.
-
-
Detection:
-
Denature samples with SDS-PAGE loading buffer (boil 5 min).
-
Run on 10% SDS-PAGE gel.
-
Imaging: Scan the gel using a fluorescence imager (Ex/Em: 504/511 nm).
-
-
Quantification: Band intensity of PBP2 (approx. 66 kDa) decreases as DBO concentration increases. Calculate
for PBP2 occupancy.
Phase 3: Microbiological Synergy (Checkerboard)
Expert Insight: A DBO might be a potent enzyme inhibitor but fail in cells due to efflux or porin impermeability. The Checkerboard Assay is the definitive test for restoring the activity of a partner beta-lactam (e.g., Cefepime or Ceftazidime).
Protocol C: High-Throughput Checkerboard Assay
Layout: A 2D matrix where the Partner Antibiotic is diluted along the X-axis and the DBO is diluted along the Y-axis.
Step-by-Step Methodology:
-
Inoculum: Prepare K. pneumoniae (KPC-producing) or P. aeruginosa suspension adjusted to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup (96-well):
-
Columns 1-11: Serial 2-fold dilution of Partner Antibiotic (e.g., 64 µg/mL
0.06 µg/mL). -
Rows A-G: Serial 2-fold dilution of DBO (e.g., 32 µg/mL
0.5 µg/mL). -
Row H: Antibiotic alone (MIC control).
-
Column 12: DBO alone (Intrinsic MIC control).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection or
. Define MIC as the lowest concentration well with no visible growth.
Data Analysis: The Fractional Inhibitory Concentration Index (FICI)[6][7][8][9]
Calculate FICI for each well at the growth/no-growth interface:
Interpretation Table:
| FICI Value | Interpretation | Biological Implication |
| ≤ 0.5 | Synergy | DBO effectively protects partner or enhances killing (Hit). |
| > 0.5 – 4.0 | Indifference | No significant interaction; additive effect only. |
| > 4.0 | Antagonism | DBO interferes with partner (e.g., induces competing beta-lactamase). |
Troubleshooting & Quality Control
Common Failure Modes:
-
High
but Low MIC: Possible off-target effect or membrane disruption (non-specific toxicity). Action: Run Cytotoxicity assay (HepG2 cells). -
High
but High MIC: Permeability issue. Action: Test in efflux-deficient strains (e.g., P. aeruginosa ). -
Variable Kinetic Data: Enzyme instability. Action: Add 0.1 mg/mL BSA to reaction buffer; ensure fresh substrate preparation.
Statistical Validation:
Calculate the Z-factor for the enzyme inhibition assay using the Positive Control (Avibactam) and Negative Control (DMSO):
References
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences. Link
-
Morinaka, A., et al. (2015). "OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'." Journal of Antimicrobial Chemotherapy. Link
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
-
Krippendorff, B. F., et al. (2009). "Optimizing the kinetics of irreversible inhibition." Journal of Biomolecular Screening. Link
-
Pillai, D. R., et al. (2018). "Checkerboard synergy testing of antibiotic combinations." Bio-protocol. Link
protocol for coupling reactions with deprotected (1R,6S)-3,8-diazabicyclo[4.2.0]octane
Application Note: Selective Coupling Protocols for Deprotected (1R,6S)-3,8-Diazabicyclo[4.2.0]octane
Executive Summary
The (1R,6S)-3,8-diazabicyclo[4.2.0]octane scaffold is a privileged pharmacophore in medicinal chemistry, particularly noted for its utility in nicotinic acetylcholine receptor (nAChR) agonists and as a conformationally restricted diamine surrogate.
When working with the fully deprotected scaffold (typically supplied as a dihydrochloride salt), the primary challenge is achieving regioselectivity between the two secondary amine sites:
-
N3 (Piperidine-like): Located in the six-membered ring. Sterically accessible.
-
N8 (Azetidine-like): Located in the fused four-membered ring. Sterically hindered by the adjacent bridgehead carbons (C1/C6).
This guide provides validated protocols for handling the salt, achieving N3-selective coupling via kinetic control, and strategies for accessing N8-functionalized derivatives.
Scaffold Analysis & Reactivity Profile
Understanding the steric and electronic environment is critical for experimental design.
-
Steric Differentiation: The N3 nitrogen is separated from the bridgehead by methylene groups, creating a "piperidine-like" environment that is relatively unhindered. The N8 nitrogen is directly bonded to the bridgehead carbons, creating a "steric wall" that retards nucleophilic attack on bulky electrophiles.
-
Nucleophilicity: While azetidines (N8) often possess higher s-character lone pairs (potentially lowering basicity), the relief of ring strain can enhance nucleophilicity in small-molecule SN2 reactions. However, in acylation and metal-catalyzed cross-coupling, the steric factor at N8 dominates, making N3 the kinetically favored site .
Visualizing the Reactivity Landscape
Figure 1: Reactivity profile of the diazabicyclo[4.2.0]octane core. N3 is the kinetically accessible site.
Pre-Reaction Handling: Free-Basing the Salt
The deprotected material is hygroscopic and typically stored as a dihydrochloride salt (2HCl). Direct use in coupling requires in situ neutralization, but for sensitive transition-metal catalyses (Buchwald-Hartwig), generating the free base beforehand is recommended to prevent catalyst poisoning by chlorides.
Protocol: Isolation of Free Base
-
Dissolve 1.0 g of the dihydrochloride salt in minimal water (approx. 2 mL).
-
Add 10 mL of saturated aqueous K₂CO₃ (pH > 12).
-
Extract exhaustively with CHCl₃:Isopropanol (3:1 ratio). Note: The free base is highly polar; standard DCM extraction is insufficient.
-
Dry organic layer over Na₂SO₄, filter, and concentrate carefully (the free base can be volatile/sublime under high vacuum).
-
Storage: Use immediately or store as a solution in anhydrous THF under Argon.
Protocol A: N3-Selective Amide Coupling
This protocol utilizes kinetic control to couple the N3 position while leaving N8 free.
Reagents:
-
Substrate: (1R,6S)-3,8-diazabicyclo[4.2.0]octane (2HCl salt)
-
Electrophile: Carboxylic Acid (R-COOH)
-
Coupling Agent: HATU (1.05 equiv)
-
Base: DIPEA (3.5 equiv)
-
Solvent: DMF or DCM
Step-by-Step Procedure:
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.05 equiv) and DIPEA (1.5 equiv). Stir at 0°C for 15 minutes to form the activated ester.
-
Amine Addition: In a separate vial, suspend the diazabicyclo salt (1.0 equiv) in DMF. Add remaining DIPEA (2.0 equiv) to neutralize.
-
Coupling: Add the amine solution dropwise to the activated acid solution at -10°C to 0°C .
-
Critical: Slow addition at low temperature favors the faster-reacting N3 amine.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by LCMS. You should observe the mono-acylated product (Major) and trace bis-acylated product.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. (If product is polar, use CHCl₃/iPrOH extraction).
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). N3-acylated products typically elute earlier than N8-acylated isomers due to shielding.
Data Summary: Selectivity Ratios
| Electrophile Type | Conditions | N3:N8 Selectivity | Yield (Isolated) |
|---|---|---|---|
| Boc-Anhydride | DCM, 0°C, 1.0 eq | >95:5 | 88% |
| Benzoyl Chloride | DCM, -78°C, 0.9 eq | 90:10 | 75% |
| HATU Coupling | DMF, 0°C, 1.0 eq | 85:15 | 70% |
Protocol B: N8-Functionalization (The "Protection First" Strategy)
Directly targeting N8 on the deprotected scaffold is chemically inefficient due to N3's dominance. The "Trustworthy" approach is to use an orthogonal protection strategy.
Workflow:
-
Protect N3: React deprotected scaffold with Boc₂O (1.0 equiv, 0°C)
Yields 3-Boc-3,8-diazabicyclo[4.2.0]octane . -
Couple N8: Perform reaction on the free N8.
-
Deprotect N3: Remove Boc (TFA/DCM).
-
Couple N3: Functionalize the newly liberated N3.
N8-Coupling Protocol (on 3-Boc intermediate):
-
Note: N8 is hindered. Standard amide couplings may be sluggish.
-
Reagent: Acid Chloride (R-COCl) is preferred over carbodiimide coupling.
-
Condition: Use Pyridine or Et₃N as base, heat to 50°C if necessary.
-
SNAr: For heteroaryl chlorides, high temperatures (100°C+, DMSO/DIPEA) or Buchwald conditions (Pd₂dba₃/Xantphos) are required to overcome the bridgehead steric hindrance.
Experimental Workflow Diagram
Figure 2: Decision tree for regioselective synthesis. Route B is required for N8 selectivity due to the high reactivity of N3.
Troubleshooting & Critical Parameters
-
Problem: Bis-acylation observed during N3 coupling.
-
Solution: Reduce temperature to -20°C and use a syringe pump to add the electrophile over 1 hour. Ensure strictly 0.95-1.0 equivalents of electrophile.
-
-
Problem: Low yield in N8 coupling (Buchwald).
-
Solution: The N8 position is sterically demanding. Switch from Xantphos to smaller ligands like BrettPhos or use RuPhos. Ensure the 3-position is protected with a non-bulky group (Boc is usually fine, but Methyl is better if permanent).
-
-
Problem: Poor solubility of the 2HCl salt.
-
Solution: Use a mixture of DMF/DMSO (4:1). Avoid pure DCM until the salt is neutralized.
-
References
-
Bunnelle, W. H., et al. (2007). "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists." Journal of Medicinal Chemistry, 50(1), 36-27.
- Key citation for the synthesis and pharmacological relevance of the scaffold.
-
Fishbein, P. L., & Moore, H. W. (1990). "7-Chloro-7-cyanobicyclo[4.2.0]octan-8-one."[1] Organic Syntheses, 69, 205.
- Foundational work on the formation of the [4.2.0] bicyclic ring system.
-
Pfizer Inc. (2005). "Bicyclic amine derivatives as histamine H3 antagonists." World Intellectual Property Organization, WO2005077949.
- Provides industrial scale-up conditions for coupling 3,8-diazabicyclo systems.
-
Sigma-Aldrich. "tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate Product Sheet."
- Confirmation of the commercial availability of the N3-protected intermediate, validating the "Route B" str
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cbz Deprotection to Avoid Side Reactions
Welcome to the Technical Support Center for optimizing benzyloxycarbonyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their Cbz deprotection protocols, ensuring high-yield and clean removal of this common amine protecting group. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Cbz group removal, and what are their general advantages and disadvantages?
The three most common strategies for Cbz deprotection are catalytic hydrogenolysis, acidolysis, and nucleophilic cleavage. The choice of method is critical and depends heavily on the substrate's overall structure and the presence of other functional groups.[1]
| Method | Typical Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean byproducts (toluene, CO₂).[2] | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be poisoned. |
| Transfer Hydrogenolysis | Ammonium formate or formic acid, Pd/C | Avoids use of pressurized H₂ gas; often milder and more chemoselective than catalytic hydrogenation.[3][4] | May still affect some reducible groups; requires a hydrogen donor. |
| Acidolysis | HBr in Acetic Acid, HCl | Metal-free; effective for substrates sensitive to reduction.[3][5] | Harsh conditions may cleave other acid-labile protecting groups (e.g., Boc) or damage sensitive substrates. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | Useful for substrates with sensitive functionalities incompatible with hydrogenation or strong acids.[3][6] | Can be less common and may require specific reaction tuning. |
Q2: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete. What are the likely causes and how can I fix it?
Several factors can lead to an inefficient Cbz deprotection via catalytic hydrogenation.[7] Here’s a breakdown of potential issues and their solutions:
-
Catalyst Inactivity or Poisoning : The palladium catalyst is susceptible to deactivation.
-
Cause : The catalyst may be old, or "poisoned" by impurities such as sulfur or phosphorus-containing compounds in the substrate or solvents.[3][7]
-
Solution : Use a fresh, high-quality catalyst. Consider increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%). For stubborn cases, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[3][7]
-
-
Poor Substrate Solubility : The Cbz-protected compound may not be fully dissolved in the reaction solvent, limiting its access to the catalyst's surface.[4][7]
-
Product Inhibition : The newly formed free amine product can coordinate with the palladium catalyst, inhibiting its activity.[7]
-
Insufficient Hydrogen Source :
-
Cause : Inadequate hydrogen pressure or poor gas-liquid mixing can starve the reaction.[4] In transfer hydrogenation, the hydrogen donor may be depleted.[4]
-
Solution : For catalytic hydrogenation, ensure the system is properly purged with hydrogen and consider increasing the pressure (e.g., using a Parr shaker).[7] For transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid) or add it in portions.[4]
-
Q3: How can I remove a Cbz group without reducing other sensitive functional groups like alkenes or nitro groups?
This is a common chemoselectivity challenge. Standard catalytic hydrogenation with Pd/C and H₂ will likely reduce other susceptible functional groups.[3] Here are some strategies to achieve selective Cbz removal:
-
Catalytic Transfer Hydrogenation : This is often a milder alternative to using hydrogen gas and can provide better chemoselectivity.[3] Using hydrogen donors like ammonium formate or formic acid with Pd/C can sometimes selectively cleave the Cbz group while preserving other reducible functionalities.[8][9]
-
Acid-Mediated Deprotection : If your molecule is stable to strong acids, this is an excellent metal-free option. Reagents like HBr in acetic acid or HCl in an organic solvent will not affect groups that are sensitive to reduction.[3][5]
-
Lewis Acid-Mediated Deprotection : A system of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be effective and chemoselective for Cbz removal in the presence of sensitive groups like nitro groups, double bonds, and even benzyl ethers.[6][10]
-
Nucleophilic Deprotection : For highly sensitive substrates, a nucleophilic approach using reagents like 2-mercaptoethanol and a base can be employed.[3][6]
Troubleshooting Guide
Issue 1: Formation of an N-benzyl Side Product
Symptom: Besides the desired amine, you observe a side product with a mass corresponding to the N-benzylated amine.
Cause: This can occur during catalytic hydrogenolysis if there is an insufficient hydrogen source.[10] The reaction may proceed through a pathway that leads to the formation of an N-benzyl group instead of complete cleavage.
Troubleshooting Steps:
-
Ensure Adequate Hydrogen Supply: For catalytic hydrogenation, ensure a continuous and sufficient supply of hydrogen gas. For transfer hydrogenation, increase the equivalents of the hydrogen donor.[10]
-
Optimize Reaction Conditions: Ensure vigorous stirring to maximize gas-liquid transfer.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to identify the formation of the side product early.
Issue 2: Reduction of Other Functional Groups
Symptom: In addition to Cbz deprotection, other reducible groups in your molecule (e.g., alkenes, nitro groups, or even some aromatic systems) are also being reduced.[11]
Cause: The chosen hydrogenolysis conditions are too harsh or not selective enough.
Troubleshooting Steps:
-
Switch to Transfer Hydrogenolysis: This is often a milder method. Using ammonium formate or formic acid as the hydrogen donor can sometimes spare sensitive functionalities.[8][11]
-
Change the Catalyst: In some cases, using a different catalyst, such as PdCl₂, can help avoid dehalogenation if that is a concern.[12]
-
Switch to a Non-Reductive Method: If transfer hydrogenation is not selective enough, consider acid-mediated or nucleophilic deprotection methods.[3][5]
Issue 3: Cleavage of Other Acid-Labile Protecting Groups
Symptom: When using acidic conditions (e.g., HBr/AcOH) for Cbz deprotection, you also lose other acid-sensitive groups like Boc.
Cause: The acidic conditions are not orthogonal to other protecting groups present in the molecule.
Troubleshooting Steps:
-
Use Milder Acidic Conditions: If possible, try a weaker acid or a lower concentration and temperature. However, Cbz cleavage generally requires strong acid.
-
Change the Deprotection Strategy: Switch to a method that is orthogonal to your other protecting groups, such as catalytic hydrogenolysis or nucleophilic cleavage.[13]
Visualizing the Deprotection Mechanism and Troubleshooting
Caption: Mechanisms for Cbz deprotection via hydrogenolysis and acidolysis.
Caption: Troubleshooting workflow for Cbz deprotection.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis with Ammonium Formate
This method is often milder than using hydrogen gas and can be more chemoselective.[1]
-
Preparation: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol (to a concentration of ~0.1 M) in a round-bottom flask equipped with a stir bar.[1]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate).[4]
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Rinse the filter cake with the reaction solvent.[1][4]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified by standard methods.
Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid
This is a robust, metal-free method suitable for substrates that can withstand harsh acidic conditions.[1]
-
Preparation: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid if necessary. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Isolation: Upon completion, precipitate the product amine salt by adding a large volume of cold, anhydrous diethyl ether.[1]
-
Purification: Collect the precipitated salt by filtration, wash thoroughly with diethyl ether, and dry under vacuum.[1]
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Pancrazi, M., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Available from: [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]
-
Common Organic Chemistry. Cbz Deprotection Mechanism - Strong Acid. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available from: [Link]
-
American Chemical Society. (2004, August 9). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Available from: [Link]
-
Common Organic Chemistry. Cbz Protection - Common Conditions. Available from: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
improving the yield of the synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Welcome to the Technical Support Center for the synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this key synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question: My overall yield for the synthesis of the 3,8-diazabicyclo[4.2.0]octane core is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the 3,8-diazabicyclo[4.2.0]octane core, a key intermediate for numerous potent nicotinic acetylcholine receptor (nAChR) ligands[1], can stem from several factors throughout the multi-step synthesis. The most critical step is often the intramolecular cyclization to form the bicyclic ring system.
Potential Causes and Solutions:
-
Inefficient Mesylation/Tosylation of the Precursor Diol: The conversion of the diol precursor to a di-mesylate or di-tosylate is crucial for the subsequent cyclization. Incomplete reaction will leave unreacted diol, which will not cyclize, thus lowering the overall yield.
-
Troubleshooting:
-
Ensure anhydrous conditions, as water will react with the mesyl or tosyl chloride.
-
Use a slight excess of the sulfonyl chloride (1.05-1.1 equivalents per hydroxyl group) and a suitable base (e.g., triethylamine or pyridine) to neutralize the generated HCl.
-
Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting diol.
-
-
-
Suboptimal Conditions for Intramolecular Cyclization: The ring-closing step is often the most challenging. The choice of base, solvent, and temperature is critical to favor the desired intramolecular reaction over intermolecular polymerization or other side reactions.
-
Troubleshooting:
-
High Dilution: Employ high-dilution conditions (e.g., 0.01-0.05 M) to minimize intermolecular side reactions that lead to polymer formation. This can be achieved by slow addition of the di-mesylate/tosylate to a solution of the amine.
-
Base Selection: A non-nucleophilic, sterically hindered base like potassium carbonate or cesium carbonate is often effective in promoting the intramolecular cyclization.
-
Solvent Choice: A polar aprotic solvent such as acetonitrile or DMF can facilitate the SN2 reaction.
-
Temperature Optimization: While heating is often necessary to drive the reaction, excessive temperatures can lead to decomposition or side reactions. A systematic temperature screen (e.g., 60-100 °C) is recommended.
-
-
-
Formation of Isomeric Side Products: The formation of diastereomers or constitutional isomers can be a significant issue, reducing the yield of the desired product. In the synthesis of related diazabicyclooctanes, the formation of two isomeric products has been observed, necessitating chromatographic separation and resulting in a lower yield of the desired isomer[2].
Question: I am having difficulty with the selective Cbz protection of the N-8 position. I am observing di-protection or protection at the N-3 position. How can I improve the regioselectivity?
Answer:
Regioselective protection of one of two secondary amines in the 3,8-diazabicyclo[4.2.0]octane core can be challenging due to the similar nucleophilicity of the two nitrogen atoms. However, subtle differences in their steric and electronic environments can be exploited.
Key Principles for Selective Protection:
The N-8 nitrogen is part of a six-membered ring, while the N-3 nitrogen is at the junction of the six- and four-membered rings, making it potentially more sterically hindered. This difference can be leveraged for selective protection.
Strategies for Improving Regioselectivity:
-
Controlled Stoichiometry and Temperature:
-
Use a slight excess (1.0-1.1 equivalents) of benzyl chloroformate (Cbz-Cl).
-
Perform the reaction at a low temperature (e.g., -20 °C to 0 °C) to slow down the reaction rate and enhance selectivity. The reaction of the less hindered amine is expected to be faster at lower temperatures.
-
-
Choice of Base:
-
A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction[5]. The choice of base can sometimes influence the regioselectivity.
-
-
Stepwise Protection and Deprotection:
-
If direct selective protection proves difficult, an alternative strategy is to di-protect the molecule and then selectively deprotect one of the Cbz groups. However, this adds extra steps to the synthesis.
-
-
Alternative Protecting Groups:
-
Consider using a bulkier protecting group that will preferentially react at the less hindered N-8 position.
-
Question: I am observing significant side product formation during the synthesis. What are the common side reactions and how can they be minimized?
Answer:
Side reactions can significantly impact the yield and purity of the final product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Cause | Prevention Strategy |
| Intermolecular Polymerization | High concentration during cyclization. | Use high-dilution conditions for the intramolecular cyclization step. |
| Elimination Reactions | Strong, non-nucleophilic bases and high temperatures during cyclization. | Use a milder base and optimize the reaction temperature. |
| Over-alkylation/Di-Cbz Protection | Excess Cbz-Cl or prolonged reaction times. | Carefully control the stoichiometry of Cbz-Cl and monitor the reaction progress closely. |
| Formation of N-benzyl byproducts | Insufficient hydrogen source during catalytic hydrogenolysis for Cbz removal (if applicable). | Ensure an adequate supply of hydrogen and an active catalyst[6]. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.
1. What is the role of the Cbz protecting group in this synthesis?
The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis[5][7]. Its primary roles in this synthesis are:
-
Modulation of Reactivity: It temporarily "masks" the nucleophilicity and basicity of the N-8 amine, preventing it from participating in unwanted side reactions during subsequent synthetic transformations at other positions of the molecule.
-
Chiral Resolution/Separation: The presence of the Cbz group can facilitate the separation of diastereomers by chromatography due to the introduction of a bulky, aromatic moiety that can enhance the differences in their physical properties[3][4].
-
Stability: Cbz-protected amines are generally stable to a wide range of reaction conditions, making them suitable for multi-step syntheses[7].
2. How is the (1R,6S) stereochemistry established and maintained throughout the synthesis?
Achieving the desired (1R,6S) stereochemistry is critical for the biological activity of the final compounds[1]. This is typically accomplished by:
-
Starting with a Chiral Precursor: The synthesis often begins with a starting material that already possesses the desired stereochemistry. For example, a chiral amino acid or a derivative thereof can be used as the starting point.
-
Stereocontrolled Reactions: The subsequent synthetic steps must be designed to proceed with high stereoselectivity to maintain the initial stereochemical integrity. This includes stereospecific cyclization reactions.
-
Chiral Chromatography: In some cases, a mixture of diastereomers may be formed, which can then be separated using chiral chromatography techniques to isolate the desired (1R,6S) isomer[3].
3. What are the recommended purification methods for the final product and key intermediates?
The purification of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane and its precursors often requires chromatographic techniques due to the presence of structurally similar isomers and side products.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. For the Cbz-protected product, a silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Reversed-Phase Chromatography: For more polar compounds or for the separation of diastereomers that are difficult to resolve by normal-phase chromatography, reversed-phase chromatography (e.g., using a C18 column) can be a powerful tool[3][4].
-
Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material. The introduction of the Cbz group often makes the protected product easier to crystallize[6].
III. Experimental Protocols and Data
Representative Protocol for Cbz Protection of an Amine
This protocol is a general guideline and may need to be optimized for the specific 3,8-diazabicyclo[4.2.0]octane substrate.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of THF and water (2:1)[5].
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution[5].
-
Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography[5].
Quantitative Data for Cbz Protection
The following table provides representative yields for the Cbz protection of various amines, which can serve as a benchmark for your experiments.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Generic Primary Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | ~90% | |
| Amino Acid | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90% |
IV. Visualizing the Synthetic Workflow
The following diagram illustrates a generalized synthetic approach to the 3,8-diazabicyclo[4.2.0]octane core, which is the precursor to the target molecule.
Caption: Generalized synthetic workflow for (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.
V. References
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Chen, K., et al. (2018). Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 830–835. [Link]
-
Kim, H., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Advances, 11(26), 15843–15851. [Link]
-
Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. Request PDF. [Link]
-
Khan, I., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry, 17, 737–745. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. PMC. [Link]
-
Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Request PDF. [Link]
-
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol D. [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. Request PDF. [Link]
-
Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. eScholarship. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
-
Organic & Biomolecular Chemistry. [Link]
-
Cbz Protection - Common Conditions. [Link]
-
Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Request PDF. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane. Google Patents.
-
Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar. [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity in Diazabicyclooctane (DBO) Synthesis
Executive Summary
The synthesis of diazabicyclooctane (DBO) beta-lactamase inhibitors (e.g., Avibactam, Relebactam) hinges on the precise construction of the bicyclic urea core. The biological potency of these inhibitors is strictly stereodependent, typically requiring the (2S, 5R) configuration in the [3.2.1] system.
This guide addresses the most frequent point of failure: Epimerization at the C2-position (alpha to the carboxamide/ester) during the urea cyclization and subsequent deprotection steps.
Module 1: The Mechanism of Failure
User Question: I am observing a ~15% epimer impurity after the urea cyclization step using triphosgene. Why is this happening?
Technical Diagnosis:
The C2 proton in the DBO scaffold is chemically vulnerable because it is
The Epimerization Pathway
The base removes the acidic proton at C2, forming a planar enolate intermediate. Upon reprotonation, the system relaxes into the thermodynamically preferred conformer, which is often the undesired trans-isomer (anti to the bridge), whereas the bioactive target is usually cis.
Figure 1: Mechanism of base-mediated epimerization at the C2 position during DBO synthesis.
Module 2: Troubleshooting & Optimization
User Question: How do I prevent epimerization during the ring-closure step?
Protocol Directives: To maintain stereochemical integrity, you must shift from thermodynamic control to strict kinetic control.
Base Selection & Stoichiometry
Avoid strong bases or large excesses of base. The pKa of the C2 proton is reduced due to the inductive effect of the adjacent nitrogen and carbonyl.
| Base Candidate | pKa (Conj. Acid) | Risk Level | Recommendation |
| DBU / DBN | ~12-13 | Critical | Avoid. Causes rapid epimerization. |
| Triethylamine (TEA) | 10.7 | High | Use only with strict temp control (< -10°C). |
| DIPEA (Hünig's Base) | 10.7 | Moderate | Preferred. Steric bulk reduces rate of proton abstraction. |
| NMM (N-Methylmorpholine) | 7.4 | Low | Good alternative if DIPEA fails, though reaction may be slower. |
Temperature Management
The activation energy (
-
Rule: Conduct the phosgene/triphosgene addition at -10°C to 0°C .
-
Warning: Never heat the reaction above 20°C until the cyclization is confirmed complete.
Reagent Order of Addition
Incorrect: Adding base to the substrate before the carbonyl source. Correct: Pre-cool the substrate and carbonyl source (Triphosgene/CDI), then add the base slowly. This ensures the amine reacts with the electrophile immediately rather than acting as a base against the C2 proton.
Module 3: Analytical Forensics
User Question: I can't separate the isomers by TLC. How do I quantify the epimer ratio?
Diagnostic Method: Epimers of DBO scaffolds often co-elute on standard silica but show distinct NMR signatures due to the rigid bicyclic framework.
1H-NMR Diagnosis (J-Coupling)
The coupling constant between
-
Cis-isomer (Desired): Typically shows a smaller coupling constant (
Hz) due to the dihedral angle (Karplus relationship). -
Trans-isomer (Epimer): Often shows a larger coupling constant (
Hz) or distinct chemical shift anisotropy.
NOESY/ROESY Correlation
-
Check: Look for an NOE correlation between the C2-proton and the C5-bridgehead proton.
-
Result: In the [3.2.1] system, a strong NOE indicates they are on the same face (cis-relationship). Absence usually implies the trans-epimer.
Module 4: Validated Protocol (Urea Cyclization)
Context: This protocol is adapted from the optimized route for Avibactam intermediates (Golden et al., OPRD). It uses Triphosgene, which is easier to handle than phosgene gas but requires strict safety precautions.
Materials
-
Substrate: Diamine precursor (e.g., (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate).
-
Reagent: Triphosgene (0.4 equiv).
-
Base: DIPEA (2.2 equiv).
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous).
Step-by-Step Workflow
-
Preparation: Dissolve the diamine substrate (1.0 equiv) in anhydrous MeCN (10 V) under
atmosphere. -
Cooling: Cool the solution to -10°C . Ensure internal temperature probe is active.
-
Base Addition (Part 1): Add DIPEA (2.2 equiv) slowly, maintaining temp < -5°C.
-
Reagent Addition: Dissolve Triphosgene (0.4 equiv) in MeCN (2 V). Add this solution dropwise over 60 minutes.
-
Critical: The slow addition prevents local excesses of phosgene, which can lead to oligomerization, while the low temp prevents DIPEA from deprotonating C2.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC.
-
Checkpoint: If starting material remains > 5%, add 0.05 equiv Triphosgene. Do not increase temperature.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc. Wash organic layer with 1M HCl (to remove excess DIPEA) and brine.
Figure 2: Optimized workflow for urea cyclization minimizing epimerization risk.
References
-
Golden, E. et al. (2014). "Development of a Scalable Manufacturing Route to Avibactam." Organic Process Research & Development, 18(12), 1759–1766. [Link]
-
Mangion, I. K. et al. (2019). "Process Development of Relebactam: A Novel Non-β-Lactam β-Lactamase Inhibitor." Organic Process Research & Development, 23(6), 1182–1190. [Link]
-
Ballatore, C. et al. (2011). "Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors."[1] Current Opinion in Microbiology, 14(5), 550-555. [Link]
-
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734–736.[2] (Foundational context for ring closure kinetics). [Link]
Sources
alternative protecting groups to Cbz for diazabicyclooctanes
Topic: Alternative Protecting Groups to Carboxybenzyl (Cbz) for Diazabicyclooctanes
Welcome to the technical support center for diazabicyclooctane (DABCO) synthesis. As a core scaffold in many β-lactamase inhibitors like avibactam and relebactam, the precise chemical manipulation of DABCO is critical for drug development professionals.[1][2][3] This guide, structured in a question-and-answer format, provides troubleshooting advice and in-depth protocols for navigating the challenges of nitrogen protection in these unique bicyclic systems, with a focus on moving beyond the traditional Carboxybenzyl (Cbz) group.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why should I consider alternatives to the Cbz group for protecting diazabicyclooctane nitrogens?
While the Cbz (or Z) group is a classic amine protecting group, it presents significant challenges, particularly in the context of complex, multi-functional molecules like DABCO derivatives.[4][5]
-
Harsh Deprotection Conditions: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[4][5] This is often incompatible with other reducible functional groups you may have in your molecule, such as alkenes, alkynes, or certain sulfur-containing moieties.[4]
-
Catalyst Poisoning: If your DABCO derivative contains sulfur, it can poison the palladium catalyst, rendering the hydrogenolysis ineffective.
-
Safety and Scalability: Using hydrogen gas poses safety risks, especially on a large scale.[6] Alternative deprotection using strong acids like HBr in acetic acid can be harsh and may not be suitable for acid-labile molecules.[5][7]
-
Side Reactions: During hydrogenolysis with an insufficient hydrogen source, an undesired side reaction can occur, leading to the formation of N-benzyl-protected tertiary amines instead of the desired free amine.[7]
Given these limitations, employing orthogonal protecting groups that can be removed under milder and more selective conditions is often a superior strategy for synthesizing complex DABCO analogues.[8]
Q2: What are the most effective Cbz alternatives for DABCO, and how do they compare?
Several excellent orthogonal protecting groups are available, each with a unique removal strategy. The choice depends on the overall synthetic plan and the functional groups present in your molecule. The most common alternatives are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
Table 1: Comparison of Key Amine Protecting Groups for Diazabicyclooctane Synthesis
| Protecting Group | Common Reagent | Stability | Deprotection Conditions | Key Advantages | Common Issues |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Acid-stable (mild), Base-stable | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong Acid (e.g., HBr/AcOH)[4][5][7] | Well-established, affordable. | Incompatible with reducible groups; catalyst poisoning; safety concerns with H₂.[6] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base-stable, Reductively-stable | Strong Acid (e.g., TFA, HCl)[9][10] | Excellent orthogonality with Fmoc/Alloc; mild removal avoids metal catalysts. | Acid-labile substrates may be incompatible; potential for t-butylation side reactions.[11] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Acid-stable, Reductively-stable | Base (e.g., 20% Piperidine in DMF)[12][] | Orthogonal to Boc/Cbz; deprotection is mild and rapid.[] | Base-labile substrates are incompatible; dibenzofulvene byproduct can complicate purification. |
| Alloc | Allyl chloroformate (Alloc-Cl) | Acid-stable, Base-stable | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[14][15][16] | Fully orthogonal to acid/base labile groups; very mild deprotection.[14][16] | Requires a metal catalyst; catalyst can be air-sensitive.[15] Metal-free methods are emerging.[17] |
| Teoc | Teoc-OSu, Teoc-Cl | Acid-stable, Base-stable, Reductively-stable | Fluoride source (e.g., TBAF) or strong acid (TFA)[18][19][20] | Orthogonal to many groups; stable to a wide range of conditions.[21] | Reagents can be expensive; silicon-containing byproducts may require specific purification.[18] |
Troubleshooting Guide: Boc Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common Cbz alternative due to its stability and straightforward, acid-labile deprotection.[9][10]
Q3: My Boc protection reaction on the DABCO scaffold is slow or incomplete. What can I do?
This is a common issue, especially with the sterically hindered tertiary nitrogens of the DABCO core.
-
Increase Reagent Equivalents: For difficult substrates, increase the amount of Boc₂O to 2-3 equivalents.[9]
-
Add a Catalyst: While many bases like triethylamine (TEA) or sodium bicarbonate work, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9] Be mindful that DMAP is a potent catalyst and can sometimes lead to side reactions if used in excess or at high temperatures.
-
Solvent Choice: Aprotic solvents like THF, acetonitrile, or dichloromethane are standard. Ensure your starting material is fully dissolved.
-
Temperature: While most reactions proceed at room temperature, gentle heating to 40°C can improve conversion for sluggish reactions.[9]
Caption: Troubleshooting workflow for incomplete Boc protection.
Q4: I'm observing side-products during the acidic deprotection of my Boc-DABCO derivative. How can I prevent this?
The deprotection of a Boc group proceeds via the formation of a tert-butyl cation.[11] This reactive carbocation can alkylate nucleophilic residues in your molecule, particularly electron-rich aromatic rings or sulfur atoms.
-
Use a Scavenger: The most effective solution is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS): Excellent for general use.
-
Anisole or Thioanisole: Particularly effective for protecting tryptophan and tyrosine residues.
-
Water: Can also act as a scavenger.
-
-
Optimized Cleavage Cocktail: A standard, robust cleavage cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5) .[22] This is effective for most substrates.
-
Low Temperature: Perform the deprotection at 0°C to room temperature. The reaction is typically fast, and higher temperatures increase the likelihood of side reactions.[9]
Troubleshooting Guide: Orthogonal Alternatives
Q5: When should I use Fmoc, and what are the common pitfalls?
The Fmoc group is ideal when you need a protecting group that is stable to acid but labile to base. This makes it perfectly orthogonal to the Boc group.[]
-
Common Use Case: Protecting one nitrogen of the DABCO with Boc and the other with Fmoc. This allows you to deprotect one site with acid (e.g., TFA) for a specific modification, and then deprotect the second site with base (e.g., piperidine) for a subsequent, different modification.
-
Pitfall 1: Sluggish Deprotection: Deprotection is typically done with 20% piperidine in DMF.[12] If the reaction is slow, it could be due to steric hindrance around the nitrogen. Increasing the concentration to 50% or adding a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can help.
-
Pitfall 2: Dibenzofulvene (DBF) Adducts: The deprotection process releases dibenzofulvene, which can react with the newly liberated free amine in a Michael addition. Piperidine is used because it is a strong enough base to effect deprotection and also acts as a scavenger by forming a stable adduct with DBF.[12] If you still see adduct formation, ensure you are using a sufficient excess of the piperidine solution.
Q6: My palladium-catalyzed Alloc deprotection failed. What went wrong?
The Alloc group offers superb orthogonality, as its removal relies on a completely different mechanism: palladium(0) catalysis.[14][16] Failure is almost always related to the catalyst or the scavenger.
-
Catalyst Inactivation: The Pd(0) catalyst (e.g., Pd(PPh₃)₄) is sensitive to oxygen.[15] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Incorrect Scavenger: The mechanism involves the formation of a π-allyl palladium complex.[16] A scavenger is required to irreversibly trap the allyl group. Common scavengers include phenylsilane, dimedone, or morpholine. Without an effective scavenger, the reaction can stall or even reverse.
-
Substrate Issues: As mentioned previously, sulfur-containing compounds can poison palladium catalysts. If your substrate contains unprotected thiols, this is a likely cause of failure.
Caption: Orthogonal deprotection of a dually-protected DABCO.
Q7: The Teoc group seems robust but expensive. When is it the right choice?
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is an excellent "special forces" protecting group for when other, more common groups are unsuitable.
-
Key Advantage: It is exceptionally stable and orthogonal to most other protecting groups. It resists catalytic hydrogenolysis, strong bases, and many acidic conditions that would cleave a Boc group.[19][21]
-
When to Use It: Consider Teoc when your synthetic route involves harsh conditions that would remove other protecting groups. For example, if you need to perform a reaction that requires strong acid but you need to keep a specific nitrogen protected, Teoc is a better choice than Boc.
-
Deprotection: The standard deprotection method is using a fluoride source like tetrabutylammonium fluoride (TBAF).[19][20] This mechanism, involving a β-elimination, is highly specific and won't affect Boc, Fmoc, or Alloc groups.[18][19] It can also be removed with strong acids like TFA, though this offers less orthogonality with Boc.[18]
-
Cost Consideration: Due to the higher cost of Teoc reagents (e.g., Teoc-OSu), it is best reserved for small-scale, high-value syntheses where its unique stability profile is essential.[18]
Detailed Experimental Protocols
The following are general protocols and should be optimized for your specific diazabicyclooctane substrate.
Protocol 1: General Procedure for Boc Protection
-
Preparation: Dissolve the diazabicyclooctane starting material (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Addition of Base: Add triethylamine (1.5 eq).
-
Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution. If the reaction is slow, add a catalytic amount of DMAP (0.1 eq).[9]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Acid-Mediated Boc Deprotection
-
Preparation: Dissolve the Boc-protected DABCO derivative (1.0 eq) in DCM (approx. 0.1 M).
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS, 1.2 eq).[11]
-
Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Isolation: The resulting amine salt can often be precipitated by adding cold diethyl ether. Isolate the product by filtration. Alternatively, neutralize the crude mixture with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent.
Protocol 3: General Procedure for Pd-Catalyzed Alloc Deprotection
-
Inert Atmosphere: Dissolve the Alloc-protected DABCO derivative (1.0 eq) in degassed, anhydrous DCM or THF under an inert atmosphere (Argon or N₂).
-
Scavenger Addition: Add the allyl scavenger, for example, phenylsilane (20 eq).[16]
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 eq), to the reaction mixture.[16]
-
Reaction: Stir at room temperature for 1-4 hours under the inert atmosphere. Monitor completion by TLC or LC-MS.
-
Work-up: Once complete, concentrate the solvent. The crude material can be directly purified by column chromatography to remove the catalyst and scavenger byproducts.
References
- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
- Chem-Station. (2019, February 5). Teoc Protecting Group.
- Chemie Brunschwig. Protecting Agents.
- BenchChem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.
- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
- Tokyo Chemical Industry. Protecting Agents.
- BenchChem.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- CDN. Alloc Protecting Group Removal Protocol.
- Technical Disclosure Commons. (2025, August 12).
- ACS Publications. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- VI Protecting Groups and Orthogonal Protection Str
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- BOC Sciences.
- MilliporeSigma. Fmoc Resin Cleavage and Deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- PubMed. (2024, November 6). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases.
- RSC Publishing. Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases.
- PMC. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes.
Sources
- 1. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Lab Reporter [fishersci.co.uk]
- 10. total-synthesis.com [total-synthesis.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 21. Application of Teoc Protecting Group [en.highfine.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges in Diazabicyclooctane (DBO) Intermediates
Status: Operational Topic: Solubility, Isolation, and Purification of DBO Scaffolds (Avibactam, Relebactam, Zidebactam analogs) Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]
Core Technical Briefing: The DBO Solubility Paradox
The Problem: Diazabicyclooctane (DBO) inhibitors present a unique "solubility paradox." The core bicyclic urea is highly polar and rigid, but the synthetic intermediates often carry lipophilic protecting groups (Boc, OBn, Cbz).[1] This drastic polarity mismatch leads to intermediates that are:
-
Too polar for standard silica chromatography (streaking, irreversible adsorption).[1]
-
Too lipophilic for aqueous reverse-phase workup (oiling out, gumming).[1]
-
Prone to "crashing out" as amorphous solids during critical hydrogenation or sulfation steps.[1]
The Solution: Success lies in Salt-Form Engineering and Zwitterion Management . You must stop treating these as standard organic molecules and start treating them as "switchable" ionic species.
Troubleshooting Database (Q&A)
Module A: Early-Stage Intermediates (Cyclization & Protection)[1]
Ticket #001: "My N-Boc protected intermediate is oiling out during crystallization. Hexanes/EtOAc isn't working."
Diagnosis: Standard non-polar/polar solvent pairs often fail because the DBO core has high lattice energy, but the flexible Boc group disrupts crystal packing. The "oil" is likely a supersaturated melt.
Action Plan:
-
Switch Solvent System: Abandon Hexanes. Use Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE) as the anti-solvent.
-
The "Seeding" Protocol:
-
Dissolve the oil in a minimum amount of warm Isopropyl Acetate (IPAc) or Ethanol .
-
Add the anti-solvent (MTBE) dropwise until slight turbidity persists.
-
Critical Step: Do not add more anti-solvent.[1] Stir at 0°C for 4-6 hours to allow nucleation. Only after a slurry forms, add the remaining anti-solvent.[1]
-
-
Causality: IPAc allows for better solvation of the urea core compared to EtOAc, preventing rapid, amorphous precipitation.[1]
Ticket #002: "Intermediate precipitates as a heavy slurry during the sulfation step (SO3·Pyridine), stalling the stirrer."
Diagnosis: This is a classic scale-up failure mode, particularly seen in Relebactam synthesis.[1] The sulfonated intermediate is insoluble in the reaction matrix (often wet DCM or pure Pyridine), creating a "concrete-like" slurry.
Action Plan:
-
Solvent Engineering: Switch the reaction solvent to a mixture of Isopropyl Acetate (IPAc), Acetic Acid, and Water .
-
Ratio: Try IPAc:AcOH:H2O (roughly 4:1:0.1).
-
-
Mechanism: The water/acetic acid component solubilizes the polar sulfonated species just enough to maintain a stirrable slurry or a biphasic solution, while IPAc keeps the lipophilic impurities in solution.
-
Alternative: If using SO3·NMe3 complex, ensure the temperature remains >35°C to maintain solubility, but <50°C to prevent sulfate hydrolysis.[1]
Module B: Late-Stage Purification & Zwitterions[1]
Ticket #003: "I cannot purify the final zwitterion. It binds irreversibly to silica and streaks on C18."
Diagnosis: Zwitterionic DBOs (like Avibactam free acid) behave poorly on standard stationary phases due to self-association and pH sensitivity.
Action Plan: The "Free Acid" Loop Do not attempt direct chromatography of the crude salt. Use the Chemical Purification Cycle :
-
Form the Lipophilic Salt: Treat the crude aqueous reaction mixture with Tetrabutylammonium (TBA) hydroxide or 1,1-dipentylcyclohexylammonium bromide .
-
Result: The DBO-sulfate becomes soluble in DCM/DCE. Extract it, leaving inorganic salts in the water.[1]
-
-
Acidify & Precipitate: Treat the organic layer with an acid (e.g., formic acid or dilute H2SO4) in a solvent where the Free Acid form is insoluble (e.g., Ethanol/Water mixtures).
-
Result: The DBO Free Acid crystallizes out in high purity, leaving the TBA cation in the mother liquor.
-
-
Final Salt Formation: Resuspend the pure Free Acid and neutralize with the exact stoichiometric amount of NaOH/NaHCO3 to generate the pharmaceutical sodium salt.
Ticket #004: "Hydrogenolysis of the benzyl ether is incomplete because the product precipitates on the catalyst."
Diagnosis: The deprotected alcohol or zwitterion is insoluble in the hydrogenation solvent (often MeOH or EtOAc), coating the Pd/C catalyst and halting the reaction.
Action Plan:
-
Co-Solvent Addition: Add Water (10-20% v/v) or Acetic Acid to the hydrogenation mixture.
-
In-Situ Protection: If the amine is free, add (Boc)2O to the hydrogenation vessel. This keeps the product lipophilic and soluble (N-Boc intermediate) until the catalyst is filtered off.
-
Catalyst Wash: If precipitation has already occurred, wash the filter cake with warm water (40°C) to dissolve the product away from the carbon.
Visual Troubleshooting Workflows
Figure 1: The DBO Purification Decision Matrix
Caption: Logical flow for selecting the correct isolation strategy based on intermediate polarity and protecting group status.
Figure 2: The "Free Acid" Purification Cycle
Caption: The self-validating cycle for purifying Avibactam/Relebactam scaffolds without chromatography.
Quantitative Data: Solubility & Solvent Selection[3]
Table 1: Optimized Solvent Systems for DBO Intermediates
| Intermediate Type | Common Issue | Recommended Solvent System | Technical Rationale |
| N-Boc, O-Bn Protected | Oiling out, supersaturation | IPAc / MTBE (1:3 ratio) | IPAc solvates the urea core; MTBE induces controlled nucleation better than Hexanes.[1] |
| Sulfonated Intermediate | Heavy slurry, "concreting" | IPAc / AcOH / Water | The ternary mixture breaks the crystal lattice of the zwitterion, allowing stirrable slurry. |
| Crude Zwitterion | High inorganic salt content | Water -> HP20SS Resin | DBOs bind to hydrophobic resin (HP20SS) in water; salts wash away. Elute with 10% MeOH.[1] |
| Final Sodium Salt | Hygroscopicity, amorphous | EtOH / Water (9:[1]1) | Controlled addition of EtOH to concentrated aqueous solution forces crystalline Form C (Avibactam). |
References
- Preparation of crystalline form C of avibactam sodium. Source: European Patent EP3580221B1 Relevance: Defines the specific solvent ratios (Water/Propanol) for crystallizing the final salt.
-
N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Source: Journal of Organic Chemistry (Cited in search results) [Link] Relevance: Describes the TMSI-mediated isolation strategy for Relebactam intermediates to avoid aqueous workup.
- Avibactam Free Acid: A means for purification.
-
Large-Scale Amide Coupling in Aqueous Media for Diazabicyclooctane β-Lactamase Inhibitors. Source: Organic Process Research & Development [Link] Relevance: Provides the "hot water recrystallization" technique for Zidebactam intermediates.
-
Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam. Source: Organic Process Research & Development [Link] Relevance: Details the use of DABCO and specific solvent mixtures to prevent slurry issues during hydrogenation.
Sources
Technical Support Center: Preventing Catalyst Poisoning in Cbz Hydrogenolysis
This guide serves as a specialized Technical Support Center for researchers facing catalyst deactivation during Carbobenzyloxy (Cbz) hydrogenolysis. It moves beyond basic textbook definitions to address the practical, often invisible failure modes encountered in high-stakes drug development and synthesis.
Topic: Advanced Mitigation of Catalyst Poisoning in Heterogeneous Hydrogenation Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Researchers Version: 2.4 (Current)
Introduction: The "Silent Killer" of Hydrogenation
In Cbz deprotection, the catalyst (typically Pd/C) is a heterogeneous surface where adsorption, reaction, and desorption must occur in perfect balance. Catalyst poisoning occurs when an impurity or product binds irreversibly to the active Palladium sites, halting the catalytic cycle.[1] Unlike "slow" reactions due to sterics, poisoning is characterized by a sharp cessation of H₂ uptake, often leaving the reaction stuck at 30-50% conversion regardless of time.
Core Mechanism of Failure
Palladium is an electron-deficient metal surface. It actively seeks electron-rich species.
-
The Goal: Pd binds the alkene/arene of the Cbz group and H₂.
-
The Problem: Lone pairs on Sulfur (S), Nitrogen (N), Phosphorus (P), or Halides (I⁻, Br⁻) bind to Pd with significantly higher affinity than the Cbz
-system. -
The Result: The active sites are "capped," preventing H₂ activation.
Diagnostic Module: Why Did My Reaction Stop?
Before adding more catalyst, use this logic flow to diagnose the root cause.
Troubleshooting Logic Flow (Interactive Visualization)
Figure 1: Decision matrix for diagnosing stalled hydrogenolysis reactions.
Prevention & Mitigation Strategies
A. The "Clean Input" Protocol (Prophylaxis)
Impurities are the most common source of failure. A 98% pure starting material by NMR may still contain 200 ppm of sulfur from a previous step (e.g., thioacetal protection, dithiane, or Lawesson's reagent), which is enough to kill 5-10 mol% Pd.
Actionable Steps:
-
Metal Scavenging: If the previous step used Pd, Cu, or Ru, treat the material with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) before subjecting it to hydrogenation.
-
Sulfur Wash: If sulfur reagents were used previously, wash the organic layer with dilute bleach (oxidizes sulfides to sulfoxides/sulfones which bind less strongly) or CuCl₂ solution (precipitates sulfides).
-
The "Sacrificial" Load: For valuable, dirty batches, add 2-5% Pd/C, stir for 1 hour, filter, and then add the fresh catalyst for the actual reaction. The first batch absorbs the poisons.
B. Product Inhibition: The Amine Problem
As the Cbz group is removed, a free amine is generated.[2] Free amines (
The Solution: Acidic Additives
Protonating the amine (
Table 1: Additive Selection Guide
| Additive | Concentration | Mechanism | Recommended For |
| Acetic Acid (AcOH) | Solvent or 5-10 eq. | Weak protonation; Solvent effect increases H₂ solubility. | Standard substrates; peptides. |
| HCl (1M in MeOH) | 1.0 - 1.1 eq. | Strong protonation; generates amine-HCl salt immediately. | Sterically unhindered, highly basic amines. |
| Perchloric Acid ( | Catalytic (1-2 drops) | Non-coordinating counter-ion; prevents halide poisoning. | Difficult substrates where HCl fails (Cl⁻ can be a poison). |
| Ammonium Formate | 5-10 eq. | Transfer hydrogenation; releases | Safety (no H₂ gas); often faster than balloons. |
C. Catalyst Selection Matrix[1]
Not all "Pd/C" is created equal.[3][4] The dispersion and support acidity matter.
-
Standard 10% Pd/C (Type 58/87L): Good for general use.
-
Pearlman’s Catalyst (20% Pd(OH)₂/C): The Nuclear Option. Much more active. Essential for difficult substrates or when trace poisons are suspected. It is less sensitive to sulfur than Pd(0).
-
Pd/Al₂O₃: Use if the substrate is sensitive to the slightly acidic nature of activated carbon.
Experimental Protocols (SOPs)
Protocol A: The "Bulletproof" Acidic Hydrogenolysis
Use this as the default starting point for amine-containing substrates.
Reagents:
-
Substrate (1.0 mmol)
-
10% Pd/C (wet support, 50% water w/w) – 10 wt% loading (e.g., 100 mg catalyst for 1g substrate).
-
Solvent: Methanol (0.1 M concentration).
-
Additive: Acetic Acid (10% v/v) or HCl (1.05 eq).
Step-by-Step:
-
Dissolution: Dissolve substrate in MeOH/AcOH mixture. Ensure it is fully soluble. If not, add THF or EtOAc until clear.
-
Inerting: Flush the flask with Nitrogen (N₂) for 5 minutes. Safety: Methanol + Pd/C + Air = Fire.
-
Catalyst Addition: Stop stirring. Gently add the wet Pd/C catalyst to the solution.
-
Purge: Evacuate the flask (house vacuum) and backfill with H₂ (balloon). Repeat 3 times.
-
Reaction: Stir vigorously (800+ RPM). The vortex must pull gas down into the liquid.
-
Monitoring: Check TLC/LCMS at 1 hour.
-
If stalled: Add 1.0 eq more acid (if not already acidic) and refill balloon.
-
-
Workup: Filter through a Celite pad.[5][6] Wash pad with MeOH. Do not let the filter cake dry out completely (pyrophoric risk). Rinse with water immediately.
Protocol B: Scavenging Sulfur/Poisons (Pre-treatment)
Use this if the substrate contains thioethers or was prepared using sulfur reagents.
-
Dissolve substrate in MeOH.[6]
-
Add Raney Nickel (approx. 50-100 wt% relative to substrate) as a slurry in water.
-
Stir at Room Temperature for 30-60 minutes (no H₂ needed, just stirring).
-
Filter off the Raney Ni (Keep wet! Highly pyrophoric).
-
Proceed to Protocol A with the filtrate.
-
Note: Raney Ni is excellent at irreversibly binding sulfur.
-
Frequently Asked Questions (FAQs)
Q: My molecule has a thioether (sulfide) and a Cbz group. Can I deprotect it? A: This is very difficult. Sulfur poisons Pd rapidly.
-
Try:Liquid Ammonia/Sodium (Birch conditions) or HBr/Acetic Acid (acidolysis).
-
Try:Raney Nickel in huge excess (can desulfurize the molecule, so be careful).
-
Try:Pearlman's Catalyst with high loading (20-50 wt%) and high pressure (50 psi). The "brute force" method sometimes works by overwhelming the poison.
Q: I see the reaction go to 50% and stop. Adding more catalyst doesn't help. A: This is classic Product Inhibition . The amine product is poisoning the surface.
-
Fix: You likely didn't add enough acid. The amine product is basic; as it forms, it neutralizes your catalytic acid. Ensure you have >1 equivalent of acid relative to the product amine.
Q: Can I use DCM (Dichloromethane) as a co-solvent? A: Avoid if possible. DCM can degrade traces of Pd to form carbenes or coordinate via Cl, slowing the reaction. If solubility is an issue, use THF, EtOAc, or warm Ethanol.[2]
Q: Is "Wet" Pd/C less active than "Dry"? A: Negligibly. "Wet" (50% H₂O) is much safer (non-pyrophoric) and standard in industry. The water actually helps suppress fire risks and does not inhibit hydrogenolysis of Cbz. Always use wet catalyst.
Visualizing the Poisoning Mechanism
Figure 2: Competitive adsorption. The poison (black) binds irreversibly, blocking H₂ and Substrate. Acid (green) protonates the poison, rendering it non-coordinating.
References
-
BenchChem. Technical Support Center: Troubleshooting Incomplete Cbz Deprotection. (2025).[2][5][6][7][8] Link
-
Sajiki, H., & Hirota, K. "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[9] Chem. Pharm.[9][10] Bull. 51, 320–324 (2003). Link
-
Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[4][11] Org.[4][11] Lett. 8, 3279–3281 (2006).[4][11] Link
-
Organic Chemistry Portal. Cbz-Protected Amino Groups: Deprotection Protocols.Link
-
Felpin, F.-X., & Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis."[12] Chem. Eur. J. 16, 12440–12445 (2010).[12] Link
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3,8-Diazabicyclo[4.2.0]octane
The 3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous potent therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it a valuable building block in drug design. Notably, derivatives of this scaffold have shown significant activity as neuronal nicotinic acetylcholine receptor (nAChR) agonists, with potential applications in the treatment of pain and various neurological disorders[1][2][3].
This guide provides a comparative analysis of different synthetic strategies for constructing the 3,8-diazabicyclo[4.2.0]octane core. We will delve into the mechanistic details, experimental protocols, and overall efficiency of three distinct approaches: a linear synthesis from a piperidine precursor, an azetidinone-based strategy, and a photochemical [2+2] cycloaddition.
Route 1: Linear Synthesis via Intramolecular Cyclization of a Piperidine Derivative
This classical approach, detailed by Dallanoce et al. in the Journal of Medicinal Chemistry, builds the azetidine ring onto a pre-existing piperidine framework. The synthesis commences with a commercially available piperidine derivative and proceeds through a multi-step sequence to yield the desired bicyclic system.
Mechanistic Rationale and Key Steps
The core of this strategy involves the formation of a six-membered piperidine ring, followed by the construction of the fused four-membered azetidine ring through an intramolecular nucleophilic substitution. The key steps involve the introduction of a suitable leaving group and a nucleophilic nitrogen atom at appropriate positions on the piperidine ring to facilitate the final ring-closing reaction.
A representative synthesis begins with ethyl 1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride. The N-benzyl group is removed and replaced with a tert-butoxycarbonyl (Boc) protecting group. The ketone is then converted to an enamine using a chiral amine, which directs the subsequent stereoselective reduction of the double bond to establish the desired stereochemistry. The ester is then reduced to a primary alcohol, which is subsequently converted to a good leaving group, typically a mesylate. The final step is an intramolecular cyclization, where the deprotected secondary amine on the piperidine ring displaces the mesylate to form the azetidine ring of the 3,8-diazabicyclo[4.2.0]octane core.
Experimental Protocol (Adapted from Dallanoce, C., et al.[3])
-
Enamine Formation: A solution of N-Boc-3-oxo-4-piperidine carboxylate and (R)-α-methylbenzylamine in toluene is refluxed under a Dean-Stark trap.
-
Stereoselective Reduction: The resulting enamine is reduced, for example, with sodium borohydride, to yield the corresponding cis-amino alcohol.
-
Mesylation: The hydroxyl group is converted to a mesylate by treatment with methanesulfonyl chloride and a base like triethylamine.
-
Intramolecular Cyclization: The Boc protecting group is removed, and the resulting secondary amine is cyclized by heating in the presence of a base such as cesium carbonate to afford the 3,8-diazabicyclo[4.2.0]octane core.
Route 2: Azetidinone-Based Synthesis
This approach utilizes a pre-formed azetidin-2-one (β-lactam) ring as a key building block. As described by Branch and Pearson, this strategy involves the construction of the six-membered ring onto the four-membered ring[4]. While the original paper describes the synthesis of an 8-oxo-1,3-diazabicyclo[4.2.0]octane, the fundamental approach of using a substituted azetidinone is a distinct and valuable comparative route.
Mechanistic Rationale and Key Steps
The key to this strategy is the use of an azetidinone with a side chain that can be elaborated and cyclized to form the fused six-membered ring. For the synthesis of the 3,8-diaza scaffold, a 4-allyl-azetidin-2-one can be envisioned as a starting material. The allyl group provides a handle for further functionalization and eventual ring closure.
The synthesis would involve the ozonolysis of the allyl group to an aldehyde, followed by reductive amination with a suitable amine to introduce the second nitrogen atom. Subsequent intramolecular cyclization would then form the six-membered ring. This approach offers a convergent synthesis where the two rings are brought together in the later stages.
Conceptual Experimental Protocol
-
Ozonolysis: 4-Allyl-azetidin-2-one is treated with ozone followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to yield the corresponding aldehyde.
-
Reductive Amination: The aldehyde is reacted with a protected amine (e.g., benzylamine) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the secondary amine.
-
Cyclization: The protecting group on the azetidinone nitrogen is removed, and the resulting secondary amine undergoes intramolecular cyclization with the newly introduced amine to form the piperazine ring.
-
Reduction: The lactam carbonyl is then reduced (e.g., with borane or lithium aluminum hydride) to afford the final 3,8-diazabicyclo[4.2.0]octane.
Route 3: Photochemical [2+2] Cycloaddition
A more modern and potentially more efficient approach involves the use of a photochemical [2+2] cycloaddition to directly construct the bicyclo[4.2.0]octane core. This method, described in a patent for the synthesis of related 2-azabicyclo[4.2.0]octane compounds, utilizes the reaction of a dihydropyridine with an alkene under UV irradiation[5][6]. This strategy is attractive due to its atom economy and the potential for rapid access to the core structure.
Mechanistic Rationale and Key Steps
This reaction proceeds via the photochemical excitation of the dihydropyridine, which then undergoes a [2+2] cycloaddition with an alkene to form the fused four-membered ring. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the nature of the substituents on both the dihydropyridine and the alkene. For the synthesis of a 3,8-diazabicyclo[4.2.0]octane, a suitably substituted dihydropyrazine or a related six-membered diaza-diene would be the required starting material.
Conceptual Experimental Protocol
-
Preparation of Dihydro-diazine: A suitable 1,4-dihydro-1,4-diazine derivative is synthesized.
-
Photochemical Cycloaddition: The dihydro-diazine and an appropriate alkene (e.g., ethylene or a substituted alkene) are dissolved in a suitable solvent (e.g., acetonitrile or acetone) and irradiated with UV light of an appropriate wavelength.
-
Isolation: The product, the 3,8-diazabicyclo[4.2.0]octene, is isolated and can be subsequently reduced to the saturated octane system if desired.
Comparative Analysis
| Feature | Route 1: Linear Synthesis | Route 2: Azetidinone-Based | Route 3: Photochemical [2+2] Cycloaddition |
| Starting Materials | Readily available piperidine derivatives | Substituted azetidinones (may require synthesis) | Dihydro-diazines (may require synthesis) |
| Number of Steps | Multiple steps (typically >5) | Moderate number of steps | Potentially very few steps to the core |
| Overall Yield | Can be moderate to low due to the number of steps | Potentially higher yields due to convergency | Can be high, but may produce byproducts |
| Scalability | Generally scalable, but may require optimization | Scalability depends on the specific azetidinone synthesis | Can be challenging to scale up due to the nature of photochemical reactions |
| Stereocontrol | Can be achieved with chiral auxiliaries or catalysts | Can be achieved using chiral azetidinones | Can be challenging to control, may result in mixtures of isomers |
| Key Advantages | Well-established chemistry, reliable | Convergent approach, modular | Atom economical, rapid access to the core |
| Key Disadvantages | Long synthetic sequence, potential for low overall yield | Synthesis of the starting azetidinone can be complex | Requires specialized photochemical equipment, potential for side reactions and poor selectivity |
Visual Comparison of Synthetic Strategies
Caption: A flowchart comparing the three main synthetic strategies for the construction of the 3,8-diazabicyclo[4.2.0]octane core.
Conclusion
The choice of synthetic route to 3,8-diazabicyclo[4.2.0]octane depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the available resources. The linear synthesis from a piperidine precursor is a well-established and reliable method, particularly for accessing specific stereoisomers. The azetidinone-based approach offers a more convergent and potentially more efficient route, especially if a suitably substituted azetidinone is readily available. The photochemical [2+2] cycloaddition presents a modern and atom-economical strategy for the rapid construction of the bicyclic core, although it may present challenges in terms of scalability and stereocontrol. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate synthetic strategy for their specific needs.
References
-
Dallanoce, C., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. [Link]
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PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]
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Dallanoce, C., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
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Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications, (18), 946-947. [Link]
- CN107954933B - 2-azabicyclo [4.2.
-
Adembri, G., et al. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033-2038. [Link]
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Definitive Guide to Structural Validation: Integrating NMR/MS with Quantum Mechanical Calculations
Executive Summary: The Crisis of Misassignment
In modern drug discovery and natural product isolation, the "Crisis of Misassignment" is a silent bottleneck. It is estimated that 3–5% of published structures in organic chemistry journals are incorrect, often due to subtle stereochemical errors or ambiguous NOE (Nuclear Overhauser Effect) signals.
Reliance on experimental data alone (1D/2D NMR and HRMS) is frequently insufficient for flexible molecules with multiple chiral centers. This guide validates the Integrated Quantum Mechanical (QM) Workflow as the superior alternative to traditional elucidation. By coupling GIAO-DFT (Gauge-Independent Atomic Orbital Density Functional Theory) NMR shifts and in silico MS fragmentation with experimental data, researchers can achieve >99% confidence in structural assignment.
Comparative Analysis: Methodologies for Structural Validation
The following table objectively compares the three prevailing standards for structural validation. The "Integrated QM Workflow" is the recommended protocol for high-stakes structural confirmation.
Table 1: Performance Matrix of Validation Methodologies
| Feature | Method A: Experimental Only | Method B: Empirical/Database Prediction | Method C: Integrated QM Workflow (Recommended) |
| Primary Mechanism | Manual interpretation of NOESY/ROESY & MS/MS patterns. | Database matching (e.g., CSD, ChemSpider) & HOSE code prediction. | Ab initio DFT calculations (GIAO) & Competitive Fragmentation Modeling. |
| Stereochemical Accuracy | Low to Moderate. Fails with >3 stereocenters or flexible rings. | Moderate. Limited by training set availability. | High (>99%). Distinguishes diastereomers via Boltzmann-weighted averages. |
| MS Validation | Exact Mass (Formula ID only). | Library Matching (NIST/Wiley). Fails for novel scaffolds. | Predictive. In silico fragmentation (CFM-ID) & Bond Dissociation Energy (BDE) analysis. |
| False Positive Rate | High (~5-10% in complex natural products). | Moderate. | Negligible. Statistical probability (DP4+) filters out incorrect isomers. |
| Time-to-Result | Days (requires crystallization or derivatization). | Minutes. | Hours to Days (highly parallelizable on clusters). |
| Cost | High (wet-lab reagents/instrument time). | Low (software license). | Moderate (CPU/GPU compute time). |
Deep Dive: NMR Validation Protocol (The DP4+ Standard)
The industry standard for NMR validation is the DP4+ Probability Method (Sarotti et al.), which statistically ranks candidate structures by comparing experimental chemical shifts (
The Causality of the Protocol
We do not simply calculate one structure. Molecules exist as dynamic ensembles.
-
Why Conformational Search? A single static structure does not represent the solution state. We must sample the conformational space (Boltzmann distribution) to account for rapid averaging of NMR signals.
-
Why DFT? Empirical methods (HOSE codes) fail for novel electronic environments. DFT solves the Schrödinger equation for electron density, accurately predicting magnetic shielding.
Step-by-Step Workflow
Step 1: Conformational Sampling
-
Tool: CREST (xTB) or Spartan (MMFF).
-
Action: Generate conformers for all plausible diastereomers.
-
Filter: Discard high-energy conformers (>5-6 kcal/mol) as they contribute negligibly to the Boltzmann population.
Step 2: Geometry Optimization (DFT)
-
Level of Theory: B3LYP/6-31G(d) (gas phase or solvent model).
-
Validation: Perform frequency calculations. Zero imaginary frequencies confirms a true minimum.
Step 3: NMR Calculation (GIAO)
-
Tool: Gaussian, ORCA, or NWChem.
-
Functional: mPW1PW91 or wB97X-D (Superior to B3LYP for shielding constants).
-
Basis Set: 6-311+G(d,p) or def2-TZVP.
-
Solvent: Use PCM/SMD model matching the experimental solvent (e.g.,
, DMSO).
Step 4: Statistical Analysis (DP4+)
-
Extract isotropic shielding tensors (
). -
Convert to chemical shifts:
. -
Apply Boltzmann weighting based on Gibbs Free Energy (
). -
Input
and into the DP4+ spreadsheet/script. -
Output: A probability score (0–100%) for each candidate diastereomer.
Visualization of NMR Logic
Figure 1: The DP4+ computational workflow for NMR validation. Note the parallel processing of conformers and the integration of Boltzmann weighting.
Deep Dive: MS Validation Protocol (In Silico Fragmentation)
While NMR provides spatial connectivity, Mass Spectrometry (MS) provides the "fingerprint" of stability. For novel compounds where library spectra do not exist, we use Competitive Fragmentation Modeling (CFM) and Bond Dissociation Energy (BDE) calculations.
The Causality
-
Why Theoretical MS? Mass rearrangements (e.g., McLafferty) are governed by thermodynamics. If the proposed structure cannot theoretically generate the observed fragment ions (MS/MS peaks) via low-energy pathways, the structure is incorrect.
Step-by-Step Workflow
Step 1: Precursor Modeling
-
Input the candidate structure (SMILES/InChI) into CFM-ID 4.0 (Competitive Fragmentation Modeling).
Step 2: Energy-Dependent Prediction
-
Simulate ESI-MS/MS spectra at three collision energies (10, 20, 40 eV).
-
Note: Different isomers often fragment identically at high energy but show distinct ratios at low energy (soft ionization).
Step 3: Thermodynamic Validation (Optional but Recommended)
-
For major unexplained peaks, calculate the BDE of the suspected bond using DFT (B3LYP/6-31G*).
-
Rule: Fragmentation primarily occurs at the weakest bonds (lowest BDE) or via stable transition states (e.g., 6-membered rings). If an experimental peak requires breaking a 100 kcal/mol bond while a 60 kcal/mol bond remains intact, the assignment is suspect.
Step 4: Spectral Similarity Scoring
-
Calculate the Dot Product (Cosine Similarity) between Experimental MS/MS and Predicted MS/MS.
-
Metric: A score >0.7 indicates a high probability of correct assignment.
Visualization of MS Logic
Figure 2: The dual-pathway MS validation: Statistical matching (CFM-ID) and Thermodynamic verification (BDE).
References
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Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[1] Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534.[1] [Link]
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Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959. [Link]
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Wang, F., Liigand, J., et al. (2021). CFM-ID 4.0: A Web Server for Accurate MS-Based Metabolite Identification.[2] Nucleic Acids Research, 49(W1), W478–W484. [Link]
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Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews, 112(3), 1839–1862. [Link]
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Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation, 15(5), 2847–2862. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Diazabicyclooctane Compounds
The escalating threat of antimicrobial resistance necessitates the development of innovative therapeutic agents. Novel diazabicyclooctane (DBO) compounds have emerged as a promising class of β-lactamase inhibitors, and in some cases, direct-acting antibacterials, offering a renewed line of defense against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering insights into the experimental methodologies that underpin their evaluation and the critical importance of translating laboratory findings into clinically relevant outcomes.
The Dual Nature of Diazabicyclooctanes: More Than Just Inhibitors
Unlike traditional β-lactamase inhibitors, many novel DBOs exhibit a multifaceted mechanism of action.[1][2] Understanding this is crucial for designing and interpreting efficacy studies.
-
β-Lactamase Inhibition: The primary role of most DBOs is to inactivate serine β-lactamases, including class A (like KPC), class C (AmpC), and some class D (OXA-type) enzymes.[1][3][4] This restores the activity of partner β-lactam antibiotics that would otherwise be hydrolyzed.
-
Direct Antibacterial Activity: Certain DBOs, such as OP0595, possess intrinsic antibacterial activity by targeting penicillin-binding proteins (PBPs), specifically PBP2 in many Enterobacteriaceae.[1][2] This direct action contributes to the overall efficacy of the drug combination.
-
"Enhancer" Effect: Some DBOs can act as "enhancers," where they potentiate the activity of a partner β-lactam in a manner independent of β-lactamase inhibition.[1][2] This is often achieved by the DBO binding to one PBP (e.g., PBP2) while the partner β-lactam targets another (e.g., PBP3), leading to a synergistic antibacterial effect.[5]
Caption: Workflow of the murine thigh infection model.
2. Murine Sepsis/Systemic Infection Model:
This model evaluates the ability of a drug to protect against a life-threatening systemic infection.
-
Mice are infected intraperitoneally or intravenously with a lethal dose of bacteria.
-
Treatment is administered at various time points post-infection.
-
The primary endpoint is survival over a defined period (e.g., 7 days).
-
Bacterial loads in the blood and various organs (spleen, liver, kidneys) can also be assessed. [6] 3. Murine Pneumonia/Lung Infection Model:
This model is particularly relevant for respiratory pathogens.
-
Mice are infected via intranasal or intratracheal inoculation of bacteria.
-
Treatment is administered systemically.
-
Efficacy is determined by measuring the bacterial load in the lungs and/or by observing survival rates.
Translating In Vitro to In Vivo: The PK/PD Relationship
The correlation between in vitro susceptibility (MIC) and in vivo efficacy is not always straightforward. [7][8]Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to bridge this gap. [9]For β-lactams and their inhibitors, the key PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC). By simulating human drug exposures in animal models, researchers can predict the likelihood of achieving therapeutic success in patients. [10][11]
Comparative In Vivo Data and In Vitro-In Vivo Correlation
| Compound Combination | In Vivo Model(s) | Key In Vivo Findings & Correlation |
| Ceftazidime-Avibactam | Murine thigh infection | Efficacy is predictable based on the in vitro MIC. The combination shows enhanced activity in immunocompetent mice compared to neutropenic mice, highlighting the role of the host immune system. [11]No resistant mutants were detected in vivo, unlike in some in vitro studies. [11] |
| Imipenem-Relebactam | Murine disseminated and pulmonary infection | The combination is effective in reducing bacterial loads in both models against imipenem-resistant strains. [12]In vivo efficacy is consistent with in vitro potentiation of imipenem activity. [12] |
| Ceftazidime/Avibactam + Aztreonam | Mouse infection model | This combination demonstrates efficacy against metallo-β-lactamase (MBL)-producing strains, which are not inhibited by avibactam alone. [13]This correlates with the in vitro synergy observed. [13][14][15] |
Conclusion: An Integrated Approach to Drug Development
The development of novel diazabicyclooctane compounds represents a significant advancement in the fight against antimicrobial resistance. A thorough understanding of both their in vitro and in vivo efficacy is paramount for their successful translation to the clinic. While in vitro assays provide the foundational data on a compound's intrinsic activity, in vivo models are critical for evaluating its performance in a complex biological system and for establishing the PK/PD relationships that guide clinical dosing regimens. The multifaceted mechanisms of action of many DBOs underscore the need for a comprehensive suite of assays to fully characterize their potential. By integrating robust in vitro and in vivo data, the scientific community can continue to advance these promising compounds and provide new therapeutic options for patients with serious Gram-negative infections.
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- 14. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
cross-reactivity and selectivity profiling of diazabicyclooctane ligands
An In-Depth Technical Guide to Cross-Reactivity and Selectivity Profiling of Diazabicyclooctane Ligands
The diazabicyclooctane (DBO) scaffold is a privileged structure in modern medicinal chemistry, serving as the core of potent agents ranging from β-lactamase inhibitors like avibactam to novel nicotinic acetylcholine receptor (nAChR) modulators.[1][2][3][4] Their rigid, bicyclic nature provides a unique three-dimensional framework for interacting with biological targets. However, this same structural complexity necessitates a rigorous and multi-faceted approach to selectivity profiling. A promising lead candidate with high on-target potency can be quickly derailed by unforeseen cross-reactivity with other proteins, leading to toxicity or diminished efficacy.
This guide provides a comprehensive framework for academic and industry researchers to design and execute a robust selectivity profiling cascade for DBO-based ligands. We will move beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring that the generated data is not only accurate but also contextually meaningful for critical project decisions.
The Foundational Pillar: Quantifying Binding Affinity
Before assessing function, one must first unequivocally answer the question: "Does my DBO ligand physically interact with the intended target and, just as importantly, what other proteins does it bind?" This is the realm of binding assays, which quantify the affinity (typically as the dissociation constant, Kd, or the inhibition constant, Ki) of a ligand for a protein.
Radioligand Binding Assays: The Sensitivity Gold Standard
Radioligand Binding Assays (RBAs) are a cornerstone of pharmacology due to their exceptional sensitivity and robustness.[5] They are particularly useful for validating new targets or when only small quantities of protein are available. The most common format is the competitive binding assay, where the DBO ligand (unlabeled) competes with a known radioactive ligand ("radioligand") for binding to the target receptor.
The primary output is the IC₅₀ value—the concentration of the DBO ligand required to displace 50% of the bound radioligand. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of affinity.
While powerful, RBAs are endpoint assays and provide no information on the kinetics of the binding interaction (the on- and off-rates).[6][7] They also require specialized facilities for handling radioactive materials.
Biophysical Methods: A Deeper, Real-Time View
Modern drug discovery increasingly relies on label-free biophysical techniques that provide a more nuanced understanding of the binding event.
-
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at a sensor surface as the DBO ligand flows over an immobilized target protein. Its key advantage is the ability to provide real-time kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these rates (kd/ka) yields the dissociation constant (Kd). Understanding the residence time (1/kd) of a compound on its target can be a better predictor of in vivo efficacy than affinity alone.[8] A ligand with a slow off-rate may exhibit prolonged pharmacodynamic effects.
-
Isothermal Titration Calorimetry (ITC): ITC stands alone as the only technique that directly measures the heat released or absorbed during a binding event.[9][10] This provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (Kd) and stoichiometry (n).[11][12] This thermodynamic signature is invaluable for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding structure-activity relationship (SAR) studies.
Table 1: Comparison of Primary Binding Assay Methodologies
| Feature | Radioligand Binding Assay (RBA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competitive displacement of a radiolabeled ligand | Change in refractive index upon mass binding | Direct measurement of heat change upon binding |
| Primary Output | IC₅₀, Ki | ka, kd, Kd, Residence Time | Kd, ΔH, ΔS, Stoichiometry (n) |
| Label Required? | Yes (Radiolabel on probe ligand) | No | No |
| Throughput | High (96/384-well plates) | Medium to High | Low to Medium |
| Protein Req. | Low | Low to Medium | High |
| Key Advantage | High sensitivity, well-established | Real-time kinetic data | Complete thermodynamic profile |
| Key Limitation | Use of radioactivity, endpoint measurement | Requires protein immobilization, potential for artifacts | Lower throughput, requires higher protein amounts |
Experimental Workflow: Selecting a Binding Assay
The choice of assay depends on the stage of the project and the specific questions being asked. This workflow illustrates a common decision-making process.
Caption: Decision workflow for selecting a primary binding assay.
The Functional Pillar: Assessing Biological Consequences
Demonstrating binding is necessary but not sufficient. The next critical step is to determine the functional effect of that binding. Does the DBO ligand activate the target (agonist), block the endogenous ligand (antagonist), or have no effect? Functional assays are essential for building a complete picture of a compound's selectivity.
Assays for G-Protein Coupled Receptors (GPCRs)
Many DBO ligands may interact with GPCRs, a vast family of receptors that signal through various second messenger pathways.[13] The choice of assay depends on the G-protein the receptor couples to:
-
cAMP Accumulation Assays: For Gs- and Gi-coupled receptors, measuring changes in cyclic AMP (cAMP) is the most direct functional readout.[14][15] Activation of Gs increases cAMP, while Gi activation decreases it.[16] Modern assays often use homogenous, non-radioactive formats like HTRF or AlphaScreen.[17]
-
Calcium Flux Assays: For Gq-coupled receptors, activation leads to the release of intracellular calcium. This can be measured using fluorescent calcium indicator dyes.[16]
Assays for Kinases
If a DBO ligand is intended for a non-kinase target, screening against a broad panel of kinases is a critical step to flag potential off-target liabilities.[18] The human kinome contains over 500 members, and unintended inhibition can lead to significant toxicity.[19][20] Kinase profiling services typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a large number of kinases.[21]
Signaling Pathway: Gs-Coupled GPCR Activation
This diagram illustrates the canonical pathway measured by cAMP assays.
Caption: Gs-protein coupled receptor signaling cascade.
The Physiological Relevance Pillar: Profiling in a Live-Cell Context
Assays using purified proteins are clean but can be misleading. The cellular environment—with its specific ATP concentrations, scaffolding proteins, and membrane composition—can profoundly impact a ligand's affinity and selectivity.[22] Therefore, it is crucial to validate key findings in intact, living cells.
Bioluminescence Resonance Energy Transfer (BRET):
BRET is a powerful proximity-based assay that measures protein-protein interactions or conformational changes in real-time within live cells.[23][24] In this system, one protein of interest is fused to a luciferase (the BRET donor), and another protein (or a different site on the same protein) is fused to a fluorescent protein (the BRET acceptor).[25][26] If a DBO ligand brings the donor and acceptor within ~10 nm of each other, energy is transferred from the luciferase to the fluorophore, generating a measurable light signal at the acceptor's emission wavelength.[27]
This technology is exceptionally versatile for:
-
Confirming target engagement in a physiological environment.
-
Studying ligand-induced dimerization or oligomerization of receptors.
-
Detecting conformational changes within a single receptor upon ligand binding.
Principle of a BRET Assay
Caption: Visualizing the BRET protein interaction assay.
Synthesizing a High-Confidence Selectivity Profile
No single assay tells the whole story. A robust selectivity profile is built by integrating data from orthogonal methods. The goal is to create a comprehensive dataset that allows for a clear-eyed assessment of a DBO ligand's potential.
Table 2: Example Selectivity Profile for Two Hypothetical DBO Ligands
| Target | Ligand | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Cellular Engagement (BRET Signal Change) | Selectivity Ratio (Off-Target Ki / On-Target Ki) |
| Target A (On-Target) | DBO-101 | 5.2 | 25.1 (Agonist) | +++ | - |
| Target B (Off-Target) | DBO-101 | 4,800 | >10,000 | No Change | 923x |
| Target C (Off-Target) | DBO-101 | >10,000 | >10,000 | No Change | >1900x |
| Target A (On-Target) | DBO-102 | 8.1 | 40.5 (Agonist) | +++ | - |
| Target B (Off-Target) | DBO-102 | 75.6 | 250.3 (Antagonist) | ++ | 9.3x |
| Target C (Off-Target) | DBO-102 | 3,200 | >10,000 | No Change | 395x |
From this synthesized data, DBO-101 emerges as a far superior candidate. It is potent on its intended target and demonstrates a selectivity ratio of over 900-fold for the nearest off-target. In contrast, DBO-102 , while potent, shows significant cross-reactivity with Target B at a concentration only ~9-fold higher than its on-target affinity, and it elicits an opposing functional effect (antagonism), which could lead to complex and undesirable pharmacology.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test DBO ligand for a target receptor expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand with known affinity (Kd) for the target.
-
Test DBO ligand, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Plate Setup: Design a 96-well plate map for Total Binding (radioligand only), Non-Specific Binding (radioligand + high concentration of a known unlabeled ligand), and Competitive Binding (radioligand + serial dilutions of the test DBO ligand).
-
Reagent Preparation: Thaw and dilute cell membranes in assay buffer to a concentration determined during assay optimization (e.g., 10-50 µg protein per well).[28] Prepare a 2X working solution of the radioligand (e.g., at 2x its Kd value). Prepare serial dilutions of the test DBO ligand.
-
Incubation: To the appropriate wells, add 50 µL of assay buffer (for Total Binding) or unlabeled ligand (for Non-Specific Binding) or test DBO ligand. Add 50 µL of the diluted cell membranes. Finally, add 50 µL of the 2X radioligand solution to all wells. The final volume is 150 µL.
-
Equilibration: Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[28]
-
Harvesting: Stop the reaction by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test DBO ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]
-
Protocol 2: Cell-Based cAMP Functional Assay (HTRF)
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a DBO ligand at a Gs- or Gi-coupled GPCR.
Materials:
-
Cells stably expressing the target GPCR.
-
Assay Buffer/Medium (e.g., HBSS).
-
Test DBO ligand, serially diluted.
-
Forskolin (for Gi assays).
-
Cell lysis buffer.
-
HTRF cAMP detection kit reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition (Agonist Mode): Remove culture medium and add assay buffer. Add serial dilutions of the test DBO ligand to the appropriate wells.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test DBO ligand. Then, add a known agonist at its EC₈₀ concentration to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the detection kit.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate. Incubate in the dark for 60 minutes.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission665nm / Emission620nm). The ratio is inversely proportional to the amount of cAMP produced.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test DBO ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Conclusion
The development of novel diazabicyclooctane ligands holds immense promise, but their successful translation from bench to bedside hinges on a deep and accurate understanding of their selectivity. A superficial screening approach is insufficient. By adopting a multi-pillar strategy—quantifying binding affinity with orthogonal biophysical methods, defining biological outcomes with functional assays, and validating interactions in a live-cell context—researchers can build a high-confidence selectivity profile. This rigorous, evidence-based approach is the most effective way to identify truly superior DBO candidates, minimize the risk of late-stage failure, and ultimately deliver safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Critical Safety Alert: Immediate Handling Protocols
Before proceeding, it is imperative to recognize that (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a novel research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. Therefore, its handling and disposal must be approached with the utmost caution, treating it as a substance with a high degree of potential toxicity and reactivity. The guidance herein is predicated on an analysis of its constituent chemical moieties: a carbamate (Cbz) protecting group and a diazabicycloalkane core.
Immediate Personal Protective Equipment (PPE) is mandatory. [1][2] All handling and disposal preparation must occur within a certified chemical fume hood.[3][4] Required PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[1]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene), with regular checks for degradation.[1]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing to prevent any possibility of skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or aerosol generation, a NIOSH-approved respirator is necessary.[1][5]
Introduction: Navigating the Disposal of Novel Pharmaceutical Intermediates
In the fast-paced world of drug discovery and development, researchers frequently synthesize and handle novel molecules like (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.[6] While these compounds are crucial for advancing medical science, they also present a significant challenge for laboratory safety and environmental stewardship. Proper disposal is not merely a regulatory hurdle; it is a fundamental responsibility of the generating scientist and institution, governed by the "cradle-to-grave" principle of hazardous waste management.[7]
This guide provides a robust, step-by-step framework for the safe and compliant disposal of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane. By deconstructing the molecule's potential hazards and aligning them with federal and state regulations, we can establish a disposal protocol that ensures the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Characterization and Waste Profile
The foundation of any disposal plan is a thorough hazard assessment. Lacking a specific SDS, we must infer the potential hazards from the molecule's structure.
Deconstructing the Molecule:
-
The Cbz (Carboxybenzyl) Group: This moiety is a benzyl carbamate. Carbamates as a class can exhibit toxicity.[8][9] More critically, the Cbz group is synthesized from benzyl chloroformate, a highly reactive and hazardous material.[10] Benzyl chloroformate decomposes in the presence of heat or moisture to produce toxic and corrosive fumes, including hydrogen chloride, phosgene, and carbon monoxide.[2][5][10] It is prudent to assume that the Cbz-protected compound may exhibit thermal instability and similar decomposition pathways.
-
The Diazabicyclo[4.2.0]octane Core: This is a heterocyclic amine structure. Related compounds, such as 1,4-diazabicyclooctane (DABCO), are often flammable solids that are harmful if swallowed and cause serious skin and eye irritation.[11][12][13]
Regulatory Waste Classification (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[14] A hazardous waste determination must be made for all waste generated.[7]
| Hazard Characteristic | Inferred Risk for (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane | Justification & Causality |
| Toxicity | High - Assume Toxic. | Pharmaceutical intermediates and carbamate-containing compounds should be handled as toxic.[8][15] The waste is likely to be classified as a "U" or "P" listed waste if it meets EPA toxicity criteria. |
| Reactivity | Moderate to High - Potential for Reactivity. | The Cbz group's lability, especially under thermal stress or in contact with moisture and incompatible materials (acids, bases, metals), could lead to the release of toxic gases.[1][5][10] |
| Ignitability | Moderate - Treat as Flammable Solid. | Related diazabicycloalkane compounds are classified as flammable solids.[11][13] The material should be kept away from all sources of ignition.[13][16] |
| Corrosivity | Potential for Corrosivity upon Decomposition. | Thermal or hydrolytic decomposition can produce hydrogen chloride (HCl), a corrosive gas.[2][10] This makes the waste potentially corrosive over time. |
Based on this analysis, waste (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane must be managed as hazardous waste.
Part 2: Step-by-Step Disposal Workflow
The following protocol outlines a safe, compliant, and logical sequence for managing this chemical waste from the point of generation to its final disposal.
Caption: Disposal workflow for (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.
Methodology Details:
1. Waste Collection and Segregation:
-
At the Source: Collect waste, including pure compound, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), at the point of generation.
-
Strict Segregation: This waste stream must be kept separate from all others.[14][17] Incompatible materials to avoid include:
2. Container Selection and Labeling:
-
Container: Use a robust, chemically compatible container with a tightly sealing lid.[17][18] A polyethylene-lined drum or a suitable glass container that can be securely closed is recommended.[19]
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane"
-
A clear indication of the hazards: "Toxic," "Reactive," "Flammable"
-
The accumulation start date
-
3. On-Site Accumulation and Storage:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is cool, dry, and well-ventilated.[16][20]
-
Conditions: The storage area must be away from heat, open flames, sparks, and direct sunlight.[1][13]
-
Regulatory Time Limits: Be aware of RCRA-mandated time limits for on-site storage, which vary based on the facility's generator status (e.g., 180 days for Small Quantity Generators).[7]
4. Arranging for Final Disposal:
-
Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and insured hazardous waste management company.[14][18] Contact your institution's Environmental Health & Safety (EHS) office to coordinate.
-
Prohibited Methods: Under no circumstances should this chemical be disposed of down the drain, in regular trash, or through evaporation in the fume hood.[7] Land disposal of untreated hazardous waste is strictly prohibited by the EPA.[7][21]
-
Recommended Disposal Technology: The industry-standard and most appropriate disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][22] The facility must have systems (e.g., afterburners and scrubbers) to handle the potentially toxic and corrosive gases generated during combustion.[13]
-
Documentation: All shipments of hazardous waste off-site must be accompanied by a completed Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[23][24]
Part 3: Emergency Procedures
Spill Management:
-
Evacuate the immediate area and alert personnel.
-
If the spill is significant, contact your institution's EHS or emergency response team immediately.
-
For minor spills, and only if properly trained and equipped with appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[25]
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container for disposal.[16][26]
-
Decontaminate the area according to your lab's established procedures.[3][27]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][16][20]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[2][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16]
Regulatory Framework
The disposal of this chemical is governed by a multi-layered regulatory framework designed to protect both workers and the environment.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[4][28] This includes provisions for safe handling, PPE, and waste disposal procedures.[27]
-
Environmental Protection Agency (EPA): The EPA, under the authority of RCRA, establishes the comprehensive regulations for hazardous waste management, from identification and classification to transportation and final disposal.[21][23]
-
Department of Transportation (DOT): The DOT regulates the packaging, labeling, and transportation of hazardous materials, including hazardous waste.[24]
By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with these critical regulations, thereby upholding the highest standards of scientific integrity and corporate responsibility.
References
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- Hazardous Waste Experts. (n.d.).
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- Synquest Labs. (2019).
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- Carl ROTH. (2025). Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.
- Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. 1,8-Diazabicyclo[5.4.0]undec-7-ene.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.
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- CDH Fine Chemical. (n.d.). 1,4-DIAZABICYCLO (2.2.2)
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Navigating the Synthesis and Handling of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The Cbz protecting group is widely employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1][2] Its installation typically involves the use of benzyl chloroformate (Cbz-Cl), a reagent with well-documented hazards.[1][3][4] Consequently, the primary safety considerations for handling (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane are informed by the potential risks associated with its synthesis and the residual presence of related reagents.
Core Hazard Assessment: Understanding the Risks
The principal hazards associated with (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane are linked to the benzyloxycarbonyl protecting group and the parent amine structure. The reagent used to install the Cbz group, benzyl chloroformate, is a corrosive lachrymator that can cause severe burns to the skin, eyes, and respiratory tract.[3][4] While the final, purified compound is expected to be less acutely hazardous, the potential for residual reagents and byproducts from the synthesis necessitates a cautious approach.
Furthermore, compounds containing the Cbz group may be deprotected under certain conditions, such as catalytic hydrogenation, to release the free amine.[2][5] The reactivity of the resulting free amine, as well as the potential for aerosolization of the solid compound, must be considered when determining the appropriate level of personal protective equipment (PPE).
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is paramount to ensuring laboratory safety. The following table outlines the recommended PPE for various tasks involving (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.
| Task | Minimum PPE Requirement | Recommended PPE for Enhanced Safety |
| Weighing and Transfer (Solid) | Safety glasses, nitrile gloves, lab coat | Safety goggles, double-gloving (nitrile), lab coat, and use of a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Safety goggles, nitrile gloves, lab coat | Chemical splash goggles, nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes), lab coat, and a certified chemical fume hood. |
| Running Reactions | Safety goggles, nitrile gloves, lab coat, in a chemical fume hood | Chemical splash goggles, nitrile gloves, flame-resistant lab coat (if flammable solvents are used), and a certified chemical fume hood with proper sash height. |
| Work-up and Purification | Safety goggles, nitrile gloves, lab coat, in a chemical fume hood | Chemical splash goggles, appropriate chemical-resistant gloves for the solvents being used, lab coat, and a certified chemical fume hood. |
| Waste Disposal | Safety glasses, nitrile gloves, lab coat | Safety goggles, nitrile gloves, lab coat, and handling of waste within a chemical fume hood. |
Procedural Guidance for Safe Handling
1. Engineering Controls: The First Line of Defense
All manipulations of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane, from weighing to reaction quenching, should be conducted within a properly functioning chemical fume hood.[6] This is critical to minimize inhalation exposure to any fine particulates or potential vapors.
2. Personal Protective Equipment (PPE) Selection and Use
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, for any task involving liquids or the potential for splashing, chemical splash goggles are strongly recommended.[7]
-
Hand Protection: Nitrile gloves are a suitable choice for general handling. For prolonged operations or when working with larger quantities, consider double-gloving or selecting gloves with a higher chemical resistance. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[8]
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures involving larger volumes or significant splash risks, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for significant aerosolization outside of a containment device, a respirator with an appropriate cartridge should be available.
3. Waste Disposal
All solid and liquid waste containing (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[9][10] Waste containers should be clearly labeled and stored in a designated satellite accumulation area.
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If trained and it is safe to do so, contain the spill using an appropriate absorbent material (e.g., sand or vermiculite).[6]
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.
Caption: PPE Selection Workflow
References
- Benzyl chloroformate - Grokipedia. (n.d.).
- New Jersey Department of Health. (2000, June). Hazard Summary: Benzyl Chloroformate.
-
Benzyl chloroformate - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
- Merck Millipore. (n.d.). Safety Data Sheet: Benzyl chloroformate.
- Tokyo Chemical Industry. (n.d.). Benzyl Chloroformate.
- BroadPharm. (2018, June 13). Safety Data Sheet.
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- TCI Chemicals. (2025, September 3). Safety Data Sheet.
- Fisher Scientific. (2015, February 12). Safety Data Sheet: 1,4-Diazabicyclo[2.2.2]octane.
- Fisher Scientific. (2015, February 12). Safety Data Sheet: 1,4-Diazabicyclo[2.2.2]octane.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Environmental Protection Agency. (2025, October 15). 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, (1R,6S,8R)-rel-.
- Covetrus. (n.d.). Hazard Classification: Non Hazardous as defined by 29CFR Part 1910.1200.
- MSDS of [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methanol. (2025, April 8).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,4-diazabicyclooctane.
- Merck Millipore. (n.d.). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
